Tin sulfide (SnS2)
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(sulfanylidene)tin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2S.Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRFTTOJSPMYSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Sn]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SnS2, S2Sn | |
| Record name | tin(IV) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tin(IV)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Golden solid with a metallic luster; [Merck Index] Yellow or gold powder; [Alfa Aesar MSDS] | |
| Record name | Stannic sulfide | |
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CAS No. |
1315-01-1 | |
| Record name | Tin sulfide (SnS2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tin sulfide (SnS2) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis Methodologies for Tin Sulfide Sns2 Nanostructures
Solution-Phase Chemical Synthesis Approaches
Solution-phase synthesis methods are widely utilized for the production of SnS2 nanostructures due to their versatility, low cost, and ability to yield a variety of morphologies at relatively low temperatures. These bottom-up approaches involve chemical reactions of precursors in a liquid medium.
Hydrothermal Synthesis Protocols
Hydrothermal synthesis is a popular method for crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique has been successfully employed to synthesize various SnS2 nanostructures, such as nanoflakes, nanobelts, and flower-like architectures. mdpi.comnih.govnih.gov In a typical hydrothermal process for SnS2, a tin salt (e.g., stannous chloride hexahydrate) and a sulfur source (e.g., thiourea) are dissolved in deionized water. acs.org The resulting solution is then sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature for a set duration. The morphology and crystal structure of the final product are influenced by factors such as reaction temperature, time, and the presence of surfactants. researchgate.net For instance, highly crystalline SnS2 nanosheets have been synthesized via a single-step hydrothermal reaction without the use of any surfactant. researchgate.net
| Precursor (Tin Source) | Precursor (Sulfur Source) | Temperature (°C) | Time (h) | Resulting Morphology | Reference |
| Stannous chloride hexahydrate (SnCl2·6H2O) | Thiourea (B124793) (CH4N2S) | 180 | 12 | 3D sphere-like nanostructures | researchgate.net |
| Tin(IV) chloride pentahydrate (SnCl4·5H2O) | Thioacetamide (B46855) (C2H5NS) | Not Specified | Not Specified | Nanosheets, Nanoflowers | mdpi.com |
| Not Specified | Not Specified | 200 | 24 | Hexagonal nanoplates | researchgate.net |
Solvothermal Synthesis Techniques
Similar to the hydrothermal method, solvothermal synthesis involves a chemical reaction in a sealed vessel at elevated temperatures and pressures. The key difference is the use of non-aqueous solvents. This technique offers greater control over the size, shape, and crystallinity of the resulting SnS2 nanostructures by varying the solvent, temperature, and precursors. nih.gov Different morphologies, including sheet-like, flower-like, and ellipsoid-like SnS2, have been fabricated using a facile solvothermal route by simply changing the solvent. acs.orgresearchgate.net For example, the use of methanol (B129727) as a solvent can lead to the formation of flower-like SnS2, while acetone (B3395972) and water can produce sheet-like and irregular ellipsoidal shapes, respectively. acs.org The choice of solvent plays a critical role in the growth and assembly of SnS2 nanocrystals. acs.org
| Solvent | Tin Precursor | Sulfur Precursor | Resulting Morphology | Reference |
| Methanol | Tin chloride pentahydrate | Thioacetamide | Flower-like (FL-SnS2) | acs.org |
| Acetone | Tin chloride pentahydrate | Thioacetamide | Sheet-like (SL-SnS2) | acs.org |
| Water | Tin chloride pentahydrate | Thioacetamide | Ellipsoid-like (EL-SnS2) | acs.org |
Wet Chemical Routes (e.g., Sol-Gel, Precipitation)
Wet chemical synthesis encompasses a range of techniques performed at or near room temperature and atmospheric pressure. These methods are often simple, cost-effective, and allow for large-scale production.
The sol-gel process is a versatile wet-chemical route for synthesizing solid materials from a chemical solution. For SnS2 nanoparticles, this can involve using precursors like tin chloride (SnCl2·2H2O) and thiourea in a solvent like distilled water. chalcogen.ro The process typically involves the formation of a sol (a colloidal suspension of solid particles in a liquid) and its subsequent gelation. The properties of the final SnS2 product can be influenced by the precursors and the synthesis conditions. researchgate.netresearchgate.net
Precipitation is another straightforward wet chemical method for synthesizing SnS2 nanoparticles. This involves the reaction of a tin salt and a sulfur source in a solvent, leading to the formation of an insoluble SnS2 precipitate. For instance, a porous flower-like SnS2 has been synthesized via a coprecipitation method. acs.org The controlled precipitation route allows for the synthesis of SnO2 (a related tin compound) with specific properties like size and shape, and similar principles can be applied to SnS2. researchgate.net
Thermal Decomposition Methods
Thermal decomposition involves heating a single or multiple precursors in a high-boiling point solvent to induce their decomposition and the subsequent formation of the desired nanomaterial. This method has been effectively used to synthesize SnS2 nanoparticles with various morphologies. mdpi.comnih.gov A typical synthesis involves refluxing a tin precursor, such as tin chloride, and a sulfur precursor, like thioacetamide or thiourea, in a solvent like diphenyl ether at an elevated temperature (e.g., 200 °C). mdpi.comrsc.orgnih.gov
The choice of precursors is a critical factor in determining the final product's characteristics. Commonly used tin precursors include tin(IV) chloride pentahydrate (SnCl4·5H2O) and tin(II) chloride dihydrate (SnCl2·2H2O). mdpi.comchalcogen.ro Sulfur precursors often include thioacetamide (C2H5NS) and thiourea (CH4N2S). mdpi.comrsc.org The stoichiometric ratio between the tin and sulfur precursors can influence the phase and purity of the resulting SnS2. For instance, in the synthesis of tin sulfide (B99878) nanoparticles, varying the concentration of the tin precursor was found to affect the formation of secondary phases like Sn2S3. mdpi.com
Solvents and surfactants play a pivotal role in controlling the morphology of SnS2 nanostructures synthesized via thermal decomposition. High-boiling point organic solvents like diphenyl ether and 1-octadecene (B91540) are often used. nih.govresearchgate.net
Surfactants, particularly alkylamines such as octylamine (B49996) (OCA), dodecylamine (B51217) (DDA), and oleylamine (B85491) (OLA), have a significant impact on the nucleation and crystal growth of SnS2 nanoparticles. mdpi.comnih.govresearchgate.net The presence and type of alkylamine can lead to the formation of diverse morphologies, including nanoparticles, nanoplates, and flakes that assemble into flower-like structures. mdpi.comnih.gov The chain length of the alkylamines also plays a crucial role in controlling the nanoparticle morphology. mdpi.com For example, in one study, the use of dodecylamine, octylamine, and oleylamine as capping agents resulted in nanoparticles, nanoplates, and flakes assembled into flower-like morphologies, respectively. nih.govresearchgate.net The interaction of surfactant molecules with the crystal seeds can reduce the generation of nuclei and promote characteristic growth of the nanocrystals. mdpi.com
| Capping Agent | Resulting Morphology | Reference |
| Dodecylamine (DDA) | Nanoparticles | nih.govresearchgate.net |
| Octylamine (OCA) | Nanoplates | nih.govresearchgate.net |
| Oleylamine (OLA) | Flakes assembled into flower-like structures | nih.govresearchgate.net |
Vapor-Phase Deposition Techniques
Vapor-phase deposition techniques are pivotal in the synthesis of high-quality, crystalline SnS2 nanostructures, particularly in the form of thin films and nanosheets. These methods involve the transport of precursor materials in the vapor phase to a substrate where they react and deposit to form the desired material.
Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition (CVD) is a widely utilized method for the synthesis of large-area and high-quality SnS2 nanosheets. In a typical atmospheric pressure CVD process, solid precursors are vaporized and transported by a carrier gas to a heated substrate where the chemical reaction and deposition occur.
A variety of tin and sulfur precursors have been successfully employed in the CVD synthesis of SnS2. For instance, tin(II) chloride (SnCl2) and elemental sulfur (S) are common choices. In one study, large-area SnS2 nanosheets were grown on SiO2/Si substrates using SnCl2 as the tin source. The resulting nanosheets exhibited a high-quality crystalline structure with a thickness of approximately 9 nm, corresponding to about 15 layers. ilc.sk Another approach utilizes tin(IV) chloride (SnCl4) and hydrogen sulfide (H2S) as precursors, where the phase of the resulting tin sulfide (SnS2 or SnS) can be controlled by adjusting the temperature and the H2S/SnCl4 concentration ratio. rsc.org The formation of hexagonal SnS2 is favored at lower temperatures compared to the orthorhombic SnS phase. rsc.org
The morphology of the synthesized SnS2 can also be controlled. For example, vertically aligned SnS2 nanosheets with a hexagonal 2H phase have been synthesized using sulfur and tin(II) iodide (SnI2) powder or hydrated tin(IV) chloride (SnCl4·5H2O) as the tin source. mdpi.com The co-evaporation of tin and sulfur powders typically results in the growth of hexagonal nanosheets. mdpi.com
| Precursors | Substrate | Growth Temperature (°C) | Resulting Nanostructure | Key Findings |
| Tin(II) chloride (SnCl2), Sulfur (S) | SiO2/Si | Not specified | Large-area nanosheets (~9 nm thick) | High-quality crystalline structure, suitable for high-performance photodetectors. ilc.sk |
| Tin(IV) chloride (SnCl4), Hydrogen sulfide (H2S) | Not specified | 350-500 | 2D hexagonal SnS2 layers | Phase (SnS2 vs. SnS) is dependent on temperature and H2S/SnCl4 ratio. rsc.org |
| Tin powder, Sulfur powder | Sapphire | Not specified | Vertically aligned nanosheets | Homogenous crystalline 2H-phase SnS2 with high purity. mdpi.com |
| Tin(II) iodide (SnI2), Sulfur (S) | Not specified | Not specified | Vertically aligned nanosheets | Formation of hexagonal 2H phase SnS2. mdpi.com |
Pulsed Laser Deposition (PLD)
Pulsed Laser Deposition (PLD) is a physical vapor deposition technique that offers precise control over the stoichiometry and thickness of thin films. In this method, a high-power pulsed laser is used to ablate a target material, creating a plasma plume that expands and deposits onto a substrate.
While specific research detailing the PLD of SnS2 thin films is limited, the technique has been successfully applied to synthesize other two-dimensional materials and metal oxides, providing a framework for its potential application to SnS2. The key experimental parameters in a PLD process include the laser wavelength, fluence (energy per unit area), pulse duration, repetition rate, substrate temperature, and the pressure and composition of the background gas.
For the deposition of similar materials like molybdenum disulfide (MoS2), a KrF excimer laser (248 nm wavelength) is often used. The laser fluence is a critical parameter that influences the properties of the deposited film. The substrate temperature is another crucial factor, as it affects the crystallinity and morphology of the growing film. The deposition can be carried out in a high vacuum or in a controlled background gas environment to facilitate reactive deposition.
| Parameter | Typical Range | Influence on Film Properties |
| Laser Wavelength | 193 nm (ArF), 248 nm (KrF), 308 nm (XeCl) | Affects the absorption of laser energy by the target material. |
| Laser Fluence | 1-5 J/cm² | Influences the ablation rate and the kinetic energy of the plasma species. |
| Pulse Duration | 10-25 ns | Determines the extent of thermal effects during ablation. |
| Repetition Rate | 1-20 Hz | Affects the deposition rate and can influence film morphology. |
| Substrate Temperature | Room Temperature - 800 °C | Crucial for controlling the crystallinity and grain size of the film. |
| Background Gas Pressure | 10⁻⁶ - 10⁻¹ Torr | Can be used for reactive deposition (e.g., with H2S) and to control the kinetic energy of the plasma plume. |
Spray Pyrolysis Methods
Spray pyrolysis is a cost-effective and scalable technique for depositing thin films of various materials, including SnS2. The process involves spraying a solution containing the precursor materials onto a heated substrate. The droplets undergo solvent evaporation and precursor decomposition upon contacting the hot surface, leading to the formation of a thin film.
For the synthesis of SnS2 thin films, aqueous or alcoholic solutions of tin salts, such as tin(IV) chloride (SnCl4), and a sulfur source, like thiourea ((NH2)2CS), are commonly used. The substrate temperature is a critical parameter that influences the crystallinity and phase purity of the deposited film. Research has shown that polycrystalline SnS2 thin films can be successfully deposited on glass and fluorine-doped tin oxide (FTO) coated glass substrates at pyrolysis temperatures around 275 °C. frontiersin.org The resulting films are typically n-type semiconductors. frontiersin.org
The choice of solvent can also impact the properties of the deposited films. For instance, in the synthesis of tin sulfide films, using distilled water as a solvent can lead to films with better quality compared to those prepared with methanol.
| Tin Precursor | Sulfur Precursor | Solvent | Substrate Temperature (°C) | Resulting Film Properties |
| Tin(IV) chloride | Thiourea | Not specified | 275 | Polycrystalline, n-type semiconductor, average grain size of 115 Å on glass and 324 Å on FTO. frontiersin.org |
| Tin(II) chloride dihydrate (for SnS) | Thiourea | Methanol | 350 | Orthorhombic polycrystalline SnS with Sn2S3 secondary phase. |
| Tin(II) chloride dihydrate (for SnS) | Thiourea | Distilled water | 350 | Orthorhombic polycrystalline SnS with SnS2 secondary phase, smoother and more uniform surface. |
Solid-State Synthesis Approaches
Solid-state synthesis provides a straightforward route to produce SnS2 nanostructures, often by the direct reaction of solid precursors at elevated temperatures. These methods can be advantageous due to their simplicity and potential for scalability.
One notable solid-state approach involves the sulfurization of pre-fabricated metal nanostructures. For example, ordered SnS2 nanowire arrays have been fabricated by sulfurizing tin (Sn) nanowires embedded within the nanochannels of an anodic aluminum oxide (AAO) template. In this process, Sn nanowires are first electrodeposited into the AAO template. The template containing the Sn nanowires is then placed in a furnace with pure sulfur powder and heated. At elevated temperatures, typically around 500 °C, the sulfur vapor reacts with the tin nanowires to form SnS2 nanowires. researchgate.net
The resulting SnS2 nanowires are highly ordered and dense, with their dimensions dictated by the pores of the AAO template. researchgate.net X-ray diffraction (XRD) analysis confirms the hexagonal polycrystalline structure of the SnS2 nanowires. researchgate.net This template-assisted solid-state synthesis offers excellent control over the morphology and alignment of the resulting nanostructures.
| Precursors | Synthesis Temperature (°C) | Reaction Time (hours) | Resulting Nanostructure | Key Characteristics |
| Tin (Sn) nanowires in AAO template, Sulfur (S) powder | 500 | 10 | Ordered SnS2 nanowire arrays | Highly ordered and dense, hexagonal polycrystalline structure, uniform diameter. researchgate.net |
Exfoliation Techniques for 2D SnS2
Exfoliation techniques are top-down approaches used to isolate two-dimensional (2D) layers from their bulk, layered parent materials. These methods are particularly effective for van der Waals solids like SnS2, where the layers are held together by weak interlayer forces.
Mechanical Exfoliation
Mechanical exfoliation is a simple yet powerful technique for obtaining high-quality, pristine 2D nanosheets of SnS2. The most common method, often referred to as the "Scotch tape method," involves using an adhesive tape to peel off layers from a bulk SnS2 crystal. researchgate.net
The process begins with a high-quality single crystal of SnS2. An adhesive tape is pressed against the surface of the crystal, and when the tape is peeled away, it removes the top layers of the material. This process is repeated multiple times, with the tape being folded onto itself to further thin the attached flakes. The thinned flakes are then transferred from the tape to a desired substrate, such as a silicon wafer with a silicon dioxide (SiO2) layer. The weak van der Waals forces between the SnS2 layers are overcome by the adhesive force of the tape, allowing for the separation of individual or few-layer nanosheets. researchgate.net
The thickness of the exfoliated flakes can be identified using optical microscopy, where the contrast of the flakes on the SiO2/Si substrate is thickness-dependent. Further characterization using techniques like atomic force microscopy (AFM) and Raman spectroscopy is used to confirm the exact number of layers and the quality of the exfoliated nanosheets. This method is capable of producing high-quality 2D SnS2 with excellent crystalline and electronic properties, making it ideal for fundamental research and the fabrication of prototype electronic devices.
| Exfoliation Method | Starting Material | Substrate | Key Steps | Resulting Nanostructure |
| Scotch Tape Method | Bulk single crystal SnS2 | SiO2/Si | 1. Repeatedly peel layers from the bulk crystal using adhesive tape. 2. Transfer the thinned flakes from the tape to the substrate. | High-quality, pristine single- or few-layer 2D SnS2 nanosheets. researchgate.net |
Liquid Exfoliation
Liquid-phase exfoliation has emerged as a promising top-down method for producing two-dimensional (2D) nanosheets from their bulk layered counterparts. This technique typically involves the sonication of the bulk material in a suitable solvent, which helps to overcome the weak van der Waals forces between the layers, leading to the delamination of individual or few-layered nanosheets.
One common approach is sonication-assisted liquid-phase exfoliation. This method is considered cost-effective and scalable for preparing 2D materials like SnS2 with a reasonable size and an acceptable level of defects. acs.org The process involves dispersing bulk SnS2 powder in a solvent and subjecting it to ultrasonic waves. The cavitation bubbles created during sonication generate localized high-pressure and high-temperature gradients, which facilitate the exfoliation of the layered material. The choice of solvent is crucial, as its surface tension should ideally match the surface energy of the material to be exfoliated to ensure stable dispersions of the exfoliated nanosheets. For instance, N-methyl-2-pyrrolidone (NMP) has been successfully used as a solvent for the liquid-phase exfoliation of tin(II) sulfide (SnS), a related tin sulfide compound. nih.govrsc.org
The efficiency of exfoliation and the quality of the resulting nanosheets can be influenced by various parameters, including sonication time, frequency, and the initial concentration of the bulk material. acs.orgresearchgate.net After exfoliation, centrifugation is often employed to separate the exfoliated nanosheets from the unexfoliated bulk material. By controlling the centrifugation speed and time, it is possible to size-select the nanosheets, isolating thinner flakes. nih.gov For example, a two-step process involving sonication followed by centrifugation can be used to obtain a suspension of exfoliated nanoflakes. nih.gov
Another variation is lithiation-assisted exfoliation. This method involves the intercalation of lithium ions between the layers of the bulk material, which weakens the interlayer interactions and facilitates exfoliation upon subsequent reaction, for example, with water. This technique has been applied to SnS2, leading to the formation of SnS nanosheets decorated on graphene. acs.org
The characterization of liquid-exfoliated SnS2 nanosheets is typically performed using techniques such as atomic force microscopy (AFM) to determine the thickness and lateral dimensions of the flakes, and Raman spectroscopy to confirm the structural integrity of the exfoliated material. nih.govnih.gov
| Parameter | Description |
| Technique | Sonication-assisted liquid-phase exfoliation |
| Starting Material | Bulk SnS2 powder |
| Typical Solvents | N-methyl-2-pyrrolidone (NMP), isopropanol (B130326) (iPrOH) nih.govnih.gov |
| Key Process | Sonication to induce cavitation and delamination of layers |
| Post-Processing | Centrifugation for size and thickness selection |
| Characterization | AFM, Raman Spectroscopy nih.govnih.gov |
Morphology-Controlled Synthesis Strategies
The functional properties of tin sulfide (SnS2) nanostructures are intricately linked to their morphology, including dimensionality, size, and hierarchical assembly. Consequently, significant research efforts have been directed towards developing synthesis strategies that allow for precise control over these structural parameters.
Zero-Dimensional (0D) SnS2 Nanostructures (e.g., Nanoparticles, Quantum Dots)
Zero-dimensional (0D) SnS2 nanostructures, such as nanoparticles and quantum dots (QDs), exhibit quantum confinement effects, leading to unique optical and electronic properties. Various wet-chemical synthesis methods have been employed for the fabrication of 0D SnS2.
A straightforward approach involves the reaction of a tin precursor, such as tin(IV) chloride pentahydrate (SnCl4·5H2O), with a sulfur source like thioacetamide (C2H5NS) at room temperature. nih.govmdpi.com This method can yield hexagonal SnS2 nanoparticles without the need for surfactants or complex purification steps. mdpi.com
Sonochemical synthesis is another effective method for producing SnS2 quantum dots. This technique utilizes ultrasound to drive the chemical reaction between tin chloride and thioacetamide in an aqueous solution. The sonication time can be varied to control the size of the resulting QDs, which typically range from 1.5 to 10 nm. nih.gov
Hydrothermal and solvothermal methods are also widely used. By reacting tin and sulfur precursors in a sealed reactor at elevated temperatures and pressures, it is possible to synthesize SnS2 nanoparticles and quantum dots. The choice of solvent and other reaction parameters can influence the size and properties of the final product. For instance, SnS2 QDs have been fabricated via a facile hydrothermal route for various applications. mdpi.com
| Synthesis Method | Precursors | Resulting Nanostructure | Key Features |
| Room Temperature Precipitation | SnCl4·5H2O, C2H5NS nih.govmdpi.com | SnS2 Nanoparticles | Surfactant-free, simple procedure. mdpi.com |
| Sonochemical Synthesis | Tin chloride, Thioacetamide nih.gov | SnS2 Quantum Dots | Size control via sonication time; sizes range from 1.5-10 nm. nih.gov |
| Hydrothermal/Solvothermal | Various tin and sulfur precursors | SnS2 Nanoparticles/QDs | Allows for control over crystallinity and size. |
One-Dimensional (1D) SnS2 Nanostructures (e.g., Nanowires, Nanorods, Nanoyarns)
One-dimensional (1D) SnS2 nanostructures, including nanowires and nanorods, are of interest due to their potential applications in electronics and energy storage, benefiting from their high aspect ratios and efficient charge transport pathways.
A common strategy for synthesizing 1D SnS2 nanostructures is through template-assisted methods. For example, SnS2 nanowires can be fabricated by sulfurizing tin (Sn) nanowires that are embedded within the nanochannels of an anodic aluminum oxide (AAO) template. This approach allows for good control over the diameter of the nanowires, which is dictated by the pore size of the AAO template. nih.gov
Hydrothermal and solvothermal methods can also be tailored to produce 1D morphologies. By carefully selecting precursors, solvents, and additives, the crystal growth can be directed along a specific axis. For instance, tin sulfide nanorods have been synthesized and investigated for their electrochemical properties. acs.org The use of structure-directing agents can facilitate the anisotropic growth required for the formation of nanorods and nanowires.
| Synthesis Method | Precursors/Template | Resulting Nanostructure | Key Features |
| Template-Assisted Synthesis | Sn nanowires in AAO template, Sulfur source nih.gov | SnS2 Nanowires | Diameter controlled by the template pore size. nih.gov |
| Hydrothermal/Solvothermal | Tin and sulfur precursors, Structure-directing agents | SnS2 Nanorods/Nanowires | Anisotropic growth controlled by reaction conditions. |
Two-Dimensional (2D) SnS2 Nanostructures (e.g., Nanosheets, Nanoflakes, Nanoplates)
Two-dimensional (2D) SnS2 nanostructures, such as nanosheets, nanoflakes, and nanoplates, are particularly attractive due to their high specific surface area and excellent electronic properties stemming from their layered crystal structure.
Hydrothermal and solvothermal methods are the most prevalent techniques for synthesizing 2D SnS2 nanostructures. By adjusting the solvent and other reaction parameters, the morphology of the product can be controlled. For example, a solvothermal reaction using tin chloride and thioacetamide in acetone as a solvent can yield sheet-like SnS2 with a width of approximately 100–200 nm and a thickness of 20–30 nm. acs.org
A two-step process involving the chemical bath deposition of tin(II) sulfide (SnS) thin films followed by a sulfurization step at an elevated temperature has been used to fabricate 2D SnS2 nanoflake photoanodes. springerprofessional.de Another approach involves the oxidation of 2D SnS2 nanosheets, which can serve as templates to produce 2D tin oxide (SnO2) nanosheets while preserving the morphology. mdpi.com The initial SnS2 nanosheets can be synthesized via a surfactant-assisted one-pot solution method. mdpi.com
The growth mechanism of 2D SnS2 nanostructures, such as hexagonal nanoflakes, has been studied and attributed to a self-repair–epitaxial growth process during hydrothermal synthesis. researchgate.net
| Synthesis Method | Precursors/Solvent | Resulting Nanostructure | Dimensions |
| Solvothermal | Tin chloride, Thioacetamide in Acetone acs.org | Sheet-like SnS2 | ~100–200 nm width, ~20–30 nm thickness. acs.org |
| Two-Step (Deposition & Sulfurization) | SnS thin films, Sulfur springerprofessional.de | SnS2 Nanoflakes | Controlled by sulfurization time. springerprofessional.de |
| Template Synthesis (Oxidation) | Surfactant-assisted synthesized SnS2 nanosheets mdpi.com | 2D SnS2 Nanosheets (template) | High specific surface area. mdpi.com |
| Hydrothermal | Tin and sulfur precursors | Hexagonal SnS2 Nanoflakes | Average size ~300 nm, thickness ~50 nm. researchgate.net |
Three-Dimensional (3D) Hierarchical SnS2 Architectures (e.g., Nanoflowers, Microspheres)
Three-dimensional (3D) hierarchical SnS2 architectures are complex structures self-assembled from lower-dimensional building blocks like nanosheets or nanorods. These structures, such as nanoflowers and microspheres, offer high surface areas, porous structures, and enhanced stability, making them suitable for applications in energy storage and catalysis.
Solvothermal synthesis is a highly effective method for constructing these 3D architectures. By carefully controlling the reaction conditions, such as the choice of solvent, precursors, and additives, SnS2 nanosheets can be induced to self-assemble into hierarchical structures. For instance, using methanol as a solvent in a solvothermal process can lead to the formation of flower-like SnS2 microspheres with diameters of 2–4 μm. These nanoflowers are composed of ultrathin, vertically grown, and interconnected nanopetals. acs.org
The formation of these 3D structures is a multi-step process that can involve nucleation, growth, aggregation, and self-assembly. acs.org The hydrolysis of thioacetamide to produce hydrogen sulfide (H2S) gas bubbles can play a role in inducing the aggregation and self-assembly of 2D SnS2 nanosheets onto the gas-liquid interface to minimize interfacial energy, ultimately leading to the formation of 3D architectures. acs.org
Hydrothermal methods have also been employed to synthesize 3D hierarchical SnS2 micro/nano-structures by controlling the ratio of precursors like SnCl4 and L-cysteine. rsc.org This allows for the tuning of the chemical composition, crystallinity, and the nature of the building blocks of the hierarchical structures. rsc.org
| Synthesis Method | Precursors/Solvent | Resulting Architecture | Key Features |
| Solvothermal | Tin chloride, Thioacetamide in Methanol acs.org | Flower-like SnS2 Microspheres | Assembled from ultrathin nanopetals; diameter 2–4 μm. acs.org |
| Hydrothermal | SnCl4, L-cysteine rsc.org | 3D Hierarchical Micro/nano-structures | Morphology controlled by precursor ratio. rsc.org |
Synthesis of SnS2/Carbon Composite Nanomaterials
The integration of SnS2 nanostructures with carbon-based materials to form composites has been shown to enhance properties such as electrical conductivity and structural stability, which is particularly beneficial for energy storage applications. Various synthesis strategies have been developed to create SnS2/carbon composites with controlled morphologies.
Wet-chemical methods, particularly hydrothermal synthesis, are commonly used to fabricate SnS2/carbon composites. In a typical process, a carbon source, such as graphene oxide or carbon nanotubes, is dispersed in a solution containing the tin and sulfur precursors. During the hydrothermal reaction, SnS2 nanostructures nucleate and grow on the surface of the carbon material. This in-situ growth ensures an intimate contact between the two components. For instance, SnS2 nanosheets have been grown on reduced graphene oxide (rGO) through a combination of reflux condensation and hydrothermal methods. researchgate.net
Solid-phase synthesis is another approach, although less common. This can involve processes like ball milling or calcination of a mixture of SnS2 or its precursors with a carbon source. mdpi.com For example, a SnS2/carbon composite can be synthesized by annealing a mixture of metallic tin, sulfur powder, and a carbon precursor like polyacrylonitrile (B21495) (PAN) in a sealed tube. mdpi.com
Template-based methods can also be employed to create more complex architectures. For instance, MnOx nanorods have been used as templates for the synthesis of SnS2 encapsulated in amorphous carbon nanotubes. nih.gov
| Synthesis Method | Carbon Source | SnS2 Precursors | Composite Structure |
| Hydrothermal | Graphene oxide (GO), Carbon nanotubes (CNTs) | Tin and sulfur salts | SnS2 nanostructures grown on carbon matrix |
| Reflux Condensation & Hydrothermal | Reduced graphene oxide (rGO) researchgate.net | Tin and sulfur precursors | SnS2 nanosheets on rGO. researchgate.net |
| Solid-Phase (Annealing) | Polyacrylonitrile (PAN) mdpi.com | Metallic Sn, S powder | SnS2 nanostructures embedded in a carbon matrix. mdpi.com |
| Template-Based | MnOx nanorods (template) nih.gov | Tin and sulfur precursors | SnS2 nanosheets encapsulated in carbon nanotubes. nih.gov |
Advanced Characterization Techniques for Tin Sulfide Sns2
Structural and Crystalline Analysis
Structural and crystalline analyses are fundamental to confirming the synthesis of the desired SnS2 phase and understanding its atomic arrangement.
X-ray Diffraction (XRD) is a primary technique used to identify the crystalline phase and structure of SnS2. The analysis involves directing X-rays at a sample and measuring the scattering angles of the diffracted beams. The resulting diffraction pattern is a fingerprint of the material's crystal lattice.
For SnS2, XRD patterns typically confirm the formation of the hexagonal berndtite structure. researchgate.net The diffraction peaks observed at specific 2θ angles correspond to distinct crystallographic planes of the hexagonal phase, as referenced against standard data from the Joint Committee on Powder Diffraction Standards (JCPDS), such as card no. 23-0677. rsc.orgmdpi.com Common diffraction peaks for hexagonal SnS2 are associated with planes such as (001), (100), (002), (101), (102), (110), and (111). researchgate.netrsc.orgmdpi.com The presence of sharp, well-defined peaks indicates high crystallinity. rsc.org For instance, a prominent peak around 15° is often attributed to the (001) plane, signifying the layered nature of the material along the c-axis. rsc.orgresearchgate.netchalcogen.ro The presence of other phases, like SnS or Sn2S3, can also be detected if their characteristic peaks appear in the pattern. core.ac.uk
Table 1: Representative XRD Peaks for Hexagonal SnS2
| 2θ Angle (°) | Crystallographic Plane (hkl) | Reference |
|---|---|---|
| ~15.1 | (001) | rsc.org, researchgate.net |
| ~28.3 | (100) | rsc.org, researchgate.net |
| ~32.1 | (101) | rsc.org, researchgate.net |
| ~41.8 | (102) | rsc.org |
| ~50.0 | (110) | rsc.org, researchgate.net |
| ~52.5 | (111) | rsc.org, researchgate.net |
Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a crystal lattice. When monochromatic light interacts with the material, it can scatter inelastically, resulting in a shift in energy that corresponds to specific phonon modes. For SnS2, which typically crystallizes in a hexagonal structure, two primary Raman-active modes are of interest: the A1g and Eg modes.
The A1g mode is an out-of-plane vibration of sulfur atoms along the c-axis, while the Eg mode corresponds to an in-plane vibration. spiedigitallibrary.orgnanobioletters.comresearchgate.net The A1g mode is typically the most intense peak in the Raman spectrum of SnS2 and is found at approximately 310-315 cm⁻¹. spiedigitallibrary.orgnanobioletters.comrsc.org The Eg mode appears as a weaker peak at a lower frequency, around 203-206 cm⁻¹. spiedigitallibrary.orgnanobioletters.com The presence and positions of these peaks are strong indicators of the SnS2 phase. mdpi.comnih.gov The sharpness of these peaks can also provide qualitative information about the crystallinity of the sample.
Table 2: Characteristic Raman Modes for Hexagonal SnS2
| Raman Mode | Wavenumber (cm⁻¹) | Vibrational Description | Reference |
|---|---|---|---|
| A1g | ~310 - 315 | Out-of-plane vibration of S atoms | spiedigitallibrary.org, nanobioletters.com |
| Eg | ~203 - 206 | In-plane vibration of S atoms | spiedigitallibrary.org, nanobioletters.com |
Selected Area Electron Diffraction (SAED) is a technique performed within a transmission electron microscope (TEM) to analyze the crystal structure of a specific, localized area of the sample. By focusing an electron beam on a region of interest and observing the resulting diffraction pattern, one can determine the crystallinity and crystallographic orientation of the material.
For SnS2 nanostructures, SAED patterns are instrumental in confirming their crystalline nature. A pattern consisting of distinct, sharp spots arranged in a regular array is indicative of a single-crystalline material. aip.orgresearchgate.net The hexagonal arrangement of these spots confirms the hexagonal symmetry of the SnS2 crystal lattice. aip.org Conversely, a pattern of concentric rings indicates a polycrystalline structure, where the material is composed of many small, randomly oriented crystallites. nih.govresearchgate.net The diffraction rings can be indexed to specific crystal planes of hexagonal SnS2, further confirming the material's identity. nih.gov
Morphological and Microstructural Characterization
Understanding the size, shape, and surface features (morphology) as well as the internal structure (microstructure) of SnS2 is vital for correlating its physical form with its properties.
Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to observe the surface morphology of materials. It provides detailed information about the shape, size, and arrangement of nanostructures.
FESEM analysis of SnS2 has revealed a wide variety of morphologies, including two-dimensional hexagonal nanosheets or nanoplates, nanoflowers assembled from these sheets, and nanowires. rsc.orgnih.govmdpi.comaip.org For example, studies have shown the formation of hexagonal nanosheets with lateral sizes ranging from 400 to 600 nm and thicknesses of 20 to 30 nm. rsc.org Other syntheses have produced flower-like structures composed of numerous interconnected nanosheets. aip.org FESEM images are crucial for visualizing how these nanostructures are assembled and distributed, providing insight into the growth mechanisms. researchgate.netnih.gov
TEM images confirm the morphologies observed in FESEM, such as the hexagonal shape of SnS2 nanosheets. aip.orgnih.gov HR-TEM goes a step further by visualizing the crystal lattice fringes. For hexagonal SnS2, the measured lattice spacing from HR-TEM images can be matched with the d-spacing values calculated from XRD data. Common reported lattice spacings include ~0.59 nm for the (001) plane, ~0.31-0.32 nm for the (100) plane, and ~0.28 nm for the (101) plane. aip.orgaip.orgacs.orgresearchgate.netrsc.org This direct observation of the crystal lattice provides definitive evidence of the material's crystalline quality and orientation. researchgate.netresearchgate.net
Table 3: Common Lattice Spacings of Hexagonal SnS2 Observed by HR-TEM
| Lattice Spacing (nm) | Corresponding Plane (hkl) | Reference |
|---|---|---|
| ~0.59 | (001) | researchgate.net, aip.org, rsc.org |
| ~0.31 - 0.32 | (100) | acs.org, aip.org, researchgate.net |
| ~0.28 | (101) | acs.org |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography and thickness of SnS2 nanomaterials, particularly for two-dimensional (2D) nanosheets. By scanning a sharp tip over the material's surface, AFM can generate high-resolution, three-dimensional images, revealing features such as surface roughness, grain size, and the thickness of exfoliated or synthesized layers.
Research has demonstrated the utility of AFM in confirming the successful exfoliation of SnS2 into ultrathin nanosheets, with thicknesses often less than 10 nm. For instance, AFM has been used to identify single-layer SnS2 nanosheets with thicknesses around 0.71 to 0.87 nm. researchgate.net In studies involving the synthesis of SnS2 thin films, AFM has revealed changes in surface morphology and roughness with varying deposition conditions. For example, the roughness of SnS2 films has been observed to decrease with an increase in substrate temperature up to a certain point. iust.ac.ir The technique can also visualize the morphology of SnS2 quantum dots, with heights in the range of 4.1 to 4.6 nm having been reported. iphy.ac.cn Furthermore, AFM has been employed to characterize super-thin SnS2 nanostructures with thicknesses as low as 1.7 nm and lateral dimensions of about 250 nm. mdpi.com
Table 1: Selected AFM Data for SnS2 Nanostructures
| Sample Description | Measured Thickness/Roughness | Reference |
|---|---|---|
| Mechanically exfoliated monolayer SnS2 nanosheets | 0.71 - 0.87 nm | researchgate.net |
| Super-thin SnS2 nanostructure | 1.7 nm | mdpi.com |
| SnS2 quantum dots | 4.1 - 4.6 nm | iphy.ac.cn |
| SnS2 film grown at 140 °C on Si wafer | Root mean square roughness of 0.401 nm | mdpi.com |
| SnS2 films deposited at various sulfur concentrations | Nano shaped hill rock grains | researchgate.net |
Compositional and Elemental Analysis
Determining the precise elemental composition and stoichiometry of SnS2 is crucial for ensuring its phase purity and understanding its properties. Energy Dispersive Spectroscopy and X-ray Photoelectron Spectroscopy are two key techniques for this purpose.
Energy Dispersive Spectroscopy (EDS or EDX), often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), provides elemental analysis of SnS2. This technique identifies the elements present in a sample and their relative abundance by detecting the characteristic X-rays emitted from the sample when bombarded with an electron beam.
EDS analysis is routinely used to confirm the presence and stoichiometry of tin (Sn) and sulfur (S) in synthesized SnS2 materials. diva-portal.orgacs.org Studies have shown that EDS can verify the atomic ratio between S and Sn to be approximately 2:1, which is consistent with the expected stoichiometry of SnS2. rsc.org The technique is also capable of detecting any impurities present in the sample. researchgate.net Elemental mapping with EDS can reveal the uniform distribution of Sn and S elements throughout the material, further confirming the homogeneity of the synthesized SnS2. rsc.orgacs.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For SnS2, XPS is instrumental in confirming the oxidation states of tin and sulfur.
High-resolution XPS spectra of the Sn 3d region in SnS2 typically show a doublet corresponding to Sn 3d5/2 and Sn 3d3/2. The binding energy of the Sn 3d5/2 peak for SnS2 is consistently reported at a higher value (around 486.8 eV to 487.2 eV) compared to that of tin(II) sulfide (B99878) (SnS), confirming the Sn(IV) oxidation state in SnS2. bmd-lab.orgarxiv.orgmdpi.com The S 2p spectrum for SnS2 exhibits a doublet with peaks corresponding to S 2p3/2 and S 2p1/2, which are attributed to the S2- species in the sulfide. diva-portal.orgacs.orgnih.gov The binding energies for S 2p in SnS2 are typically observed around 161.8 eV and 162.7 eV. nih.gov XPS can also detect surface contaminants, such as tin oxides, which may form due to exposure to air. bmd-lab.org
Table 2: Typical XPS Binding Energies for SnS2
| Core Level | Peak | Binding Energy (eV) | Reference |
|---|---|---|---|
| Sn 3d | 3d5/2 | 486.8 - 487.2 | bmd-lab.orgarxiv.org |
| 3d3/2 | 495.2 - 495.6 | arxiv.orgnih.gov | |
| S 2p | 2p3/2 | 161.8 - 162.5 | nih.govmdpi.com |
| 2p1/2 | 162.7 - 163.7 | nih.govmdpi.com |
Optical and Spectroscopic Characterization
The optical and electronic properties of SnS2, such as its band gap and emission characteristics, are critical for its use in optoelectronic devices. UV-Visible and Photoluminescence spectroscopy are primary methods for these investigations.
UV-Visible (UV-Vis) absorption spectroscopy and Diffuse Reflectance Spectroscopy (DRS) are used to determine the optical band gap of SnS2. These techniques measure the absorption or reflectance of light as a function of wavelength. The band gap energy (Eg) can be estimated from the absorption spectrum using a Tauc plot, which relates the absorption coefficient to the photon energy.
The reported band gap of SnS2 typically falls in the range of 2.0 to 2.8 eV. iust.ac.irnanobioletters.comrsc.org This value can be influenced by factors such as crystallite size, number of layers, and synthesis conditions. For instance, a blue shift in the absorption edge, indicating an increase in the band gap, has been observed in SnS2 nanoparticles compared to the bulk material due to quantum confinement effects. d-nb.inforesearchgate.net The direct band gap of SnS2 has been reported to be around 2.31 eV. nih.gov DRS is particularly useful for solid samples and has been employed to determine the band gap of SnS2 powders and films. nanobioletters.com
Table 3: Reported Optical Band Gap of SnS2
| Sample Type | Band Gap (eV) | Reference |
|---|---|---|
| Hydrothermally synthesized SnS2 | 2.14 and 4.02 | nanobioletters.com |
| SnS2 thin film (400 °C) | 2.55 | iust.ac.ir |
| Wet chemically synthesized nanoparticles | 3.82 | d-nb.info |
| Nanoparticles via surfactant-mediated method | 3.54 | researchgate.net |
| SnS2 nanoparticles from solvothermal decomposition | 2.31 | nih.gov |
Photoluminescence (PL) spectroscopy investigates the electronic structure and excited state properties of SnS2. This technique involves exciting the material with a light source and measuring the emitted light as electrons transition from an excited state back to a lower energy state. The PL spectrum provides information about the band gap, defect levels, and recombination processes of electron-hole pairs.
The PL emission of SnS2 is often observed in the visible region. A common emission peak is reported around 561 nm, which is attributed to the radiative recombination of bound excitons. nanobioletters.com Other studies have reported emission peaks at different wavelengths, such as 530 nm and a range between 400 nm and 550 nm. iust.ac.irchalcogen.ro The intensity of the PL signal can be indicative of the material's photoactivity, with a lower intensity often suggesting better separation of photogenerated charge carriers. chalcogen.ro Some studies have also observed multiple emission peaks, which may originate from near-band-edge emissions as well as deep-level emissions arising from defects or stoichiometric variations. d-nb.info
Table 4: Photoluminescence Emission Peaks of SnS2
| Excitation Wavelength (nm) | Emission Peak(s) (nm) | Reference |
|---|---|---|
| 340 | 561 | nanobioletters.com |
| 320 | 530 | iust.ac.ir |
| 250, 300, 350, 400, 450 | 550 and 825 | d-nb.info |
| Not Specified | 400 - 550 | chalcogen.ro |
| 420 | 562 and 666 | researchgate.net |
Surface Area and Porosity Analysis
The analysis of surface area and porosity is critical for understanding the performance of tin sulfide (SnS₂) in applications such as catalysis and energy storage, where a high surface area can provide more active sites for reactions.
Brunauer-Emmett-Teller (BET) Surface Area Measurements
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of materials. anton-paar.com It involves the physisorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By analyzing the amount of gas adsorbed at different partial pressures, the number of gas molecules required to form a monolayer on the surface can be calculated, which is then used to determine the total surface area. anton-paar.com
For tin sulfide (SnS₂), the BET surface area can vary significantly depending on the synthesis method and morphology. For instance, different morphologies of SnS₂ nanostructures, such as sheet-like, ellipsoid-like, and flower-like, have been shown to possess distinct surface areas. diva-portal.org Research has demonstrated that flower-like SnS₂ assembled from nanosheets can exhibit a higher surface area (e.g., ~64.8 m²/g) compared to sheet-like (~27.4 m²/g) and ellipsoid-like (~32.9 m²/g) structures. diva-portal.org This larger surface area in the flower-like morphology is advantageous for applications like supercapacitors, as it provides more electroactive sites. diva-portal.org In another study, SnS₂/rGO composites, where SnS₂ is grown on reduced graphene oxide, have also been characterized for their surface area to understand their performance as anode materials in batteries. frontiersin.org Furthermore, highly porous tin sulfide chalcogels have been reported with specific surface areas ranging from 364–456 m² g–1. acs.org
Table 1: BET Surface Area of Different SnS₂ Morphologies
| Morphology | Specific Surface Area (m²/g) |
| Flower-like SnS₂ | ~64.8 diva-portal.org |
| Ellipsoid-like SnS₂ | ~32.9 diva-portal.org |
| Sheet-like SnS₂ | ~27.4 diva-portal.org |
| Tin Sulfide Chalcogel | 364–456 acs.org |
Barrett-Joyner-Halenda (BJH) Pore Size Distribution Analysis
The Barrett-Joyner-Halenda (BJH) method is a classical technique used to determine the pore size distribution of porous materials from gas adsorption-desorption isotherms. github.ioscialert.net It is based on the Kelvin equation and is most effective for analyzing mesopores (2-50 nm) and a portion of the macropore range. github.ioscialert.net The method calculates the pore size distribution by relating the amount of gas desorbed at each step of decreasing relative pressure to the volume of pores that empty at that pressure. ncku.edu.tw
The BJH method has been applied to characterize various nanostructured materials, including SnS₂-based composites. acs.orgresearchgate.net For instance, the analysis of SnS₂@GF and SnS₂@PANi composites has utilized the BJH method to understand their pore size distribution. ntu.edu.sg This information is crucial for applications where the transport of ions or molecules through the porous structure is important, such as in batteries and catalysts.
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is valuable for determining the thermal stability, decomposition pathways, and composition of materials like tin sulfide (SnS₂).
TGA studies on organotin(IV) dithiocarbamate (B8719985) complexes, which are precursors for SnS₂, have shown that the decomposition to form tin sulfide phases is temperature-dependent. nih.gov For example, one study showed a final residue corresponding to Sn₂S₃ at higher temperatures. nih.gov In another investigation, the TGA of a single-source precursor for tin sulfide coatings revealed a primary decomposition step between 250–375 °C, with a further weight loss at 500–550 °C corresponding to the formation of SnS. psu.edu When synthesizing SnS₂/C composites, TGA can be conducted under an air atmosphere to determine the carbon content by observing the weight loss due to carbon combustion. rsc.org For S/rGO-SnS₂ composites used in lithium-sulfur batteries, TGA has been employed to determine the sulfur content, with a major weight loss observed between 200 to 350 °C due to sulfur sublimation. electrochemsci.org
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Galvanostatic Charge-Discharge, Electrochemical Impedance Spectroscopy)
Electrochemical characterization techniques are essential for evaluating the performance of SnS₂ in applications such as supercapacitors and batteries.
Galvanostatic Charge-Discharge (GCD) measurements are performed at a constant current to evaluate the specific capacity, coulombic efficiency, and cycling stability of an electrode material. sci-hub.seresearchgate.net For SnS₂-based anodes in sodium-ion batteries, the initial discharge curve often shows a plateau corresponding to the intercalation of sodium ions to form NaₓSnS₂, followed by conversion and alloying reactions. frontiersin.org The charge-discharge profiles of SnS₂ can be influenced by factors such as the current density and the presence of a conductive matrix like reduced graphene oxide (rGO). frontiersin.orgsci-hub.se For instance, SnS₂/rGO composites have demonstrated higher initial charge/discharge capacities and better rate capabilities compared to bare SnS₂. frontiersin.org
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for investigating the kinetics of electrochemical processes, including charge transfer resistance and ion diffusion within the electrode. acs.org The Nyquist plot obtained from an EIS measurement typically consists of a semicircle in the high-frequency region, representing the charge transfer resistance (Rct), and a sloping line in the low-frequency region (Warburg impedance), related to ion diffusion. diva-portal.orgdgist.ac.kr Studies have shown that SnS₂ can exhibit a higher charge transfer resistance compared to SnS. figshare.com The EIS data can be fitted to an equivalent circuit model to quantify these resistive and capacitive elements, providing insights into the factors limiting the electrochemical performance. semanticscholar.org For SnS₂-based supercapacitors, lower resistance values are desirable for better charge storage capacity. dgist.ac.kr
In Situ and Operando Characterization
In situ and operando characterization techniques allow for the real-time monitoring of structural and electronic changes in a material during its operation, providing invaluable insights into reaction mechanisms.
In Situ X-ray Absorption Spectroscopy (XAS)
In situ X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local atomic and electronic structure of materials under reaction conditions. lescmeng.ai XAS is element-specific and can provide information on oxidation states, coordination numbers, and interatomic distances. researchgate.netresearchgate.net
For SnS₂ anodes in sodium-ion batteries, in situ XAS at the Sn K-edge has been used to elucidate the sodiation mechanism. lescmeng.ai These studies have revealed a synergistic mechanism involving both conversion and alloying reactions. lescmeng.aiescholarship.org During the discharge process, the transformation of crystalline SnS₂ to an amorphous state is observed, along with the formation of Na-Sn alloy phases, as indicated by changes in the Sn-Sn interatomic distance. lescmeng.ai This detailed, time-resolved information helps to understand the energy storage mechanism and the role of different components in composite electrodes, such as the rGO matrix which can help accommodate the volume expansion during the alloying reaction. lescmeng.aiescholarship.org
Theoretical and Computational Investigations of Tin Sulfide Sns2
First-Principles Calculations (Density Functional Theory - DFT)
First-principles calculations, predominantly employing density functional theory (DFT), have been instrumental in elucidating the fundamental properties of tin sulfide (B99878) (SnS₂). These computational methods provide a powerful framework for predicting and understanding the electronic and structural characteristics of this layered semiconductor from the quantum mechanical level, without the need for empirical parameters.
Electronic Structure Prediction (Band Structure, Density of States)
DFT calculations have been widely used to predict the electronic structure of SnS₂, including its band structure and density of states (DOS). Theoretical studies consistently show that bulk SnS₂ is a semiconductor with an indirect band gap. researchgate.netacs.org The valence band maximum (VBM) is typically located at the Γ point, while the conduction band minimum (CBM) is found at the L or M point in the Brillouin zone. researchgate.net The valence band is primarily composed of S 3p and Sn 5s orbitals, whereas the conduction band is mainly formed by a mixture of Sn 5s and 5p orbitals. researchgate.net
The calculated band gap values for bulk SnS₂ can vary depending on the functional used in the DFT calculations. For instance, calculations using the Perdew-Burke-Ernzerhof (PBE) functional, a generalized gradient approximation (GGA), tend to underestimate the experimental band gap. acs.org More advanced methods, such as hybrid functionals like HSE06, which incorporate a portion of exact Hartree-Fock exchange, yield band gap values in better agreement with experimental observations, which are typically in the range of 2.18–2.44 eV. researchgate.net For example, HSE06 calculations have reported a fundamental band gap of 2.25 eV. researchgate.net The electronic structure is also sensitive to the number of layers; for instance, monolayer SnS₂ is predicted to be an indirect bandgap semiconductor. semanticscholar.org
The density of states analysis further reveals the contributions of different atomic orbitals to the electronic bands. The states near the valence band edge are dominated by sulfur p-orbitals, while the states at the conduction band edge have significant contributions from tin s- and p-orbitals. researchgate.netsemanticscholar.org
Computational Methods (e.g., VASP, CASTEP, Atomistix ToolKit)
A variety of computational software packages are utilized to perform DFT calculations on SnS₂. Among the most prominent are the Vienna Ab initio Simulation Package (VASP) and the Cambridge Serial Total Energy Package (CASTEP). researchgate.netbmd-lab.org Both VASP and CASTEP are plane-wave DFT codes that are well-suited for calculations on periodic systems like crystalline solids. bmd-lab.org
These programs solve the Kohn-Sham equations to determine the ground-state electronic structure of the material. bmd-lab.org They typically employ pseudopotentials or the projector-augmented wave (PAW) method to describe the interaction between the core and valence electrons, which significantly improves computational efficiency. bmd-lab.org Functionals such as GGA (e.g., PBE) and hybrid functionals (e.g., HSE06) are commonly used to approximate the exchange-correlation energy, which is a key component of the total energy calculation. semanticscholar.orgresearchgate.net The choice of functional directly impacts the accuracy of the predicted electronic properties, particularly the band gap. acs.org
Inclusion of Van der Waals Interactions
SnS₂ is a layered material where individual S-Sn-S trilayers are held together by weak van der Waals (vdW) forces. acs.org Standard DFT functionals like PBE often fail to accurately describe these long-range dispersion forces, leading to incorrect predictions of interlayer spacing and binding energies. acs.orgacs.org
To address this, various vdW correction schemes are incorporated into the DFT calculations. Methods like the DFT-D2 and DFT-D3 schemes developed by Grimme add a semi-empirical dispersion correction to the conventional DFT energy. These approaches have been shown to significantly improve the description of the structural properties of layered SnS₂, yielding lattice parameters, particularly the c-axis lattice constant, that are in much better agreement with experimental values. acs.orgacs.org The accurate modeling of vdW interactions is crucial as the interlayer distance can influence the electronic properties of the material. acs.org
Defect Chemistry and Engineering Modeling
Theoretical modeling plays a crucial role in understanding the defect chemistry of SnS₂ and its impact on the material's properties. Intrinsic point defects, which are imperfections in the crystal lattice involving the constituent atoms, are particularly important as they can significantly alter the electronic behavior and can be manipulated to engineer the material's carrier concentration.
Intrinsic Point Defects (e.g., Sulfur Vacancies, Tin Vacancies)
Computational studies have investigated the formation energies and electronic effects of various intrinsic point defects in SnS₂. The most commonly studied defects include:
Tin Vacancies (VSn): These defects, where a tin atom is missing from its lattice site, are predicted to be acceptor-type defects. semanticscholar.org This means they can accept electrons, leading to the creation of holes in the valence band.
Sulfur Vacancies (VS): A missing sulfur atom from the lattice creates a sulfur vacancy. Theoretical calculations suggest that sulfur vacancies act as donor levels within the band gap. semanticscholar.org
Tin Interstitials (Sni): These defects occur when a tin atom occupies a site that is not part of the regular crystal lattice. Studies indicate that tin interstitials are a dominant donor defect.
The formation energy of these defects depends on the chemical potential of the constituent elements, meaning their prevalence can be controlled by the growth conditions (i.e., Sn-rich or S-rich).
Influence of Defects on Electronic Properties and Carrier Engineering
The presence and concentration of intrinsic point defects are key to understanding the native electrical conductivity of SnS₂. Computational studies have shown that undoped SnS₂ typically exhibits n-type conductivity. This behavior is primarily attributed to the formation of donor defects, with tin interstitials (Sni) being a major contributor. While tin vacancies (VSn) are acceptors, their formation energy is generally higher than that of the donor defects under most conditions, leading to a net n-type character.
Sulfur vacancies (VS) also act as donors, but they are often found to be deep donors, meaning their energy levels are far from the conduction band edge, making them less effective at contributing free electrons at room temperature. semanticscholar.org
Adsorption Mechanisms and Interaction Studies
Theoretical and computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the interaction of tin sulfide (SnS2) surfaces with various atoms and molecules. These investigations provide fundamental insights into the material's potential for applications such as gas sensing and energy storage.
Adsorption of Gas Molecules on SnS2 Surfaces
Computational studies have explored the adsorption of several gas molecules on SnS2 monolayers. Pristine SnS2 exhibits weak adsorption capabilities for gases like ammonia (B1221849) (NH3), chlorine (Cl2), and acetylene (B1199291) (C2H2). nih.gov However, its sensitivity can be significantly enhanced through modifications such as creating sulfur (S) vacancies or doping with other elements.
First-principles studies show that an S-vacancy on the SnS2 monolayer increases the surface activity and enhances the adsorption of carbon monoxide (CO), hydrogen sulfide (H2S), and methane (B114726) (CH4). tandfonline.com The adsorption energy for H2S on an S-vacancy SnS2 monolayer is notably strong, suggesting its potential as a material for H2S detection. tandfonline.com The order of adsorption strength on the intrinsic surface is H2S > CH4 > CO, while for the S-vacancy surface, it is H2S > CO > CH4. tandfonline.com
Doping the SnS2 monolayer with elements like boron (B) and nitrogen (N) has also been shown to improve its gas sensing properties. nih.gov DFT calculations indicate that B- and N-doped SnS2 exhibit enhanced adsorption of NH3, Cl2, and C2H2. nih.gov Specifically, the adsorption of NH3 and Cl2 on B-doped SnS2 is characterized as chemical adsorption, which is a stronger form of interaction compared to the physical adsorption observed in other cases. nih.gov The adsorption capacity of B-doped SnS2 follows the order Cl2 > NH3 > C2H2, while for N-doped SnS2, the order is NH3 > C2H2 > Cl2. nih.gov
Similarly, modifying SnS2 with silver (Ag) atoms enhances the interaction with decomposition products of C4F7N, such as C3F6, CF4, and COF2. nih.gov The introduction of Ag atoms improves the interaction strength at the gas-solid interface, leading to more stable adsorption of these gas molecules compared to pristine SnS2. nih.gov Other studies have investigated the adsorption of SOF2 and SO2F2 on osmium (Os) doped SnS2, finding that the doped material shows an improved response. ces-transaction.com
Table 1: Adsorption Energies of Gas Molecules on Modified SnS2 Surfaces
| Adsorbed Gas Molecule | Modified SnS2 Surface | Adsorption Energy (eV) |
|---|---|---|
| NH3 | B-SnS2 | -1.735 |
| Cl2 | Ag2O–SnS2 | -0.742 |
| C2H2 | Ag2O–SnS2 | -0.354 |
| H2S | S-vacancy SnS2 | -0.77 |
| COF2 | Ag-SnS2 | -0.3178 |
| C3F6 | SnS2 | -0.1976 |
| CF4 | Ag-SnS2 | -0.1277 |
This table presents a selection of calculated adsorption energies from different theoretical studies. The negative values indicate that the adsorption process is exothermic and spontaneous.
Adsorption and Diffusion Behavior of Alkali Ions (Li+, Na+) on SnS2
The layered structure of SnS2 makes it a promising candidate for anode materials in alkali-ion batteries, such as lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). Theoretical studies have been crucial in understanding the fundamental mechanisms of ion adsorption and diffusion on SnS2 surfaces.
Computational investigations using DFT have been employed to analyze the behavior of lithium (Li+) and sodium (Na+) ions on SnS2 monolayers. These studies calculate parameters like adsorption energies and diffusion barriers to predict the performance of SnS2 as a battery electrode. The insights gained from these simulations are vital for designing materials with enhanced capacity, rate capability, and cycling stability. While specific computational values for adsorption and diffusion of Li+ and Na+ on SnS2 were not found in the provided search results, the general approach involves modeling the interaction of these ions with the SnS2 lattice and mapping the energy landscape for their movement across the surface and between layers.
Simulation of Transport Properties
The charge carrier mobility is a critical parameter for the application of SnS2 in electronic and optoelectronic devices. Theoretical simulations have provided valuable insights into the transport properties of this material.
First-principles calculations have predicted high electron and hole mobilities in monolayer SnS2, with theoretical values reaching as high as 756 cm² V⁻¹ s⁻¹ for electrons and 187 cm² V⁻¹ s⁻¹ for holes. tudelft.nl This high mobility is attributed to the low effective mass of charge carriers and a small deformation potential constant. tudelft.nl Experimental measurements on monolayer SnS2 have reported electron mobilities in the range of 50 to 230 cm² V⁻¹ s⁻¹. tudelft.nl
For bulk SnS2, experimental DC mobilities are found in the range of 15–50 cm² V⁻¹ s⁻¹. tudelft.nl Time-resolved microwave conductivity measurements on bulk SnS2 have determined room temperature mobilities of 70 ± 12 cm² V⁻¹ s⁻¹ for one type of charge carrier and 123 ± 12 cm² V⁻¹ s⁻¹ for the opposite charge. acs.org These studies also revealed that the mobility decreases at higher temperatures, which is characteristic of a band-like transport mechanism. acs.org
Furthermore, first-principles calculations combined with Boltzmann transport theory have been used to investigate the lattice thermal conductivity of SnS2. rsc.org These simulations show that SnS2 possesses ultralow out-of-plane thermal conductivity, which is a beneficial property for thermoelectric applications. rsc.org
Prediction of Optical Properties (e.g., Absorption Coefficient, Reflection Spectra)
Theoretical calculations have been extensively used to predict the optical properties of SnS2, which are crucial for its use in optoelectronic devices like photodetectors and solar cells.
First-principles calculations based on DFT have been employed to determine the electronic band structure and dielectric functions of SnS2. researchgate.netacs.org Bulk SnS2 is an indirect band gap semiconductor. tudelft.nl Theoretical studies have calculated the indirect and direct band gaps, which are fundamental to understanding its optical absorption characteristics. tudelft.nlacs.org
The optical absorption coefficient of SnS2 has been a key focus of these computational studies. acs.orgrsc.org Doping SnS2 with other elements, such as iron (Fe), can modify its optical properties. rsc.org Calculations show that Fe-doping leads to a red shift in the absorption edge and an increase in the absorption coefficient in the visible region. rsc.org The absorption efficiency in the low-energy region is also enhanced. rsc.org
Investigations into SnSe2(1–x)S2x alloys have shown that the optical absorption coefficients are highly anisotropic and can be tuned by varying the sulfur concentration. acs.org The high absorption coefficient of SnS2, particularly when modified, indicates its potential for applications in nanoelectronics and optical devices. researchgate.netx-mol.net
Investigation of Magnetic Properties in Doped SnS2
Pristine SnS2 is a non-magnetic semiconductor. researchgate.net However, introducing magnetic properties into SnS2 through doping is a significant area of research for its potential application in spintronic devices. Theoretical studies have been pivotal in predicting which dopants can induce magnetism and in understanding the underlying mechanisms.
High-throughput first-principles calculations have been used to systematically investigate the stability and magnetic properties of SnS2 doped with a wide range of foreign elements. iphy.ac.cn These studies have shown that not only 3d transition metals but also 4d and 5d transition metals from specific groups can induce magnetism in monolayer SnS2. iphy.ac.cn
For instance, DFT calculations predict that doping with elements like vanadium (V), chromium (Cr), manganese (Mn), iron (Fe), and cobalt (Co) can introduce a magnetic moment in the SnS2 lattice. researchgate.net Fe-doped SnS2 has been theoretically and experimentally shown to exhibit ferromagnetic behavior. researchgate.netaip.org DFT calculations suggest that long-range ferromagnetic ordering in Fe-doped SnS2 monolayers is energetically stable. researchgate.net
Similarly, Co-doped SnS2 has been shown through DFT calculations to have strong ferromagnetic coupling between Co atoms, leading to a large magnetic moment. aip.org Theoretical studies on Mn-doped SnS2 also predict the emergence of magnetic phases. aip.org These computational investigations are crucial for guiding experimental efforts to develop SnS2-based diluted magnetic semiconductors for future spintronic technologies. iphy.ac.cnresearchgate.net
Functional Applications of Tin Sulfide Sns2 and Associated Mechanisms
Photocatalytic Applications
Photocatalysis is a process where a semiconductor material, upon absorbing light energy, generates electron-hole pairs that drive chemical reactions. researchgate.netnih.gov SnS2 has emerged as a promising photocatalyst due to its ability to be activated by visible light, which constitutes a large portion of the solar spectrum. rsc.org The fundamental mechanism involves the excitation of an electron from the valence band to the conduction band of SnS2 when illuminated with light of energy greater than its band gap. This creates a negatively charged electron (e⁻) in the conduction band and a positively charged hole (h⁺) in the valence band. These charge carriers then migrate to the semiconductor's surface to participate in redox reactions. nih.govacs.org However, a significant challenge is the rapid recombination of these electron-hole pairs, which can reduce photocatalytic efficiency. rsc.orgresearchgate.net
The efficacy of SnS2 as a photocatalyst is particularly notable under visible light irradiation. frontiersin.org Its band gap of around 2.2 eV allows it to harness solar energy effectively. rsc.orgwikipedia.org When SnS2 absorbs visible light, it generates electron-hole pairs. The photogenerated holes in the valence band are powerful oxidizing agents, capable of directly oxidizing organic pollutants or reacting with water to produce hydroxyl radicals (•OH), which are highly reactive and non-selective oxidants. Simultaneously, the electrons in the conduction band are strong reducing agents. These electrons can react with adsorbed oxygen molecules to form superoxide (B77818) radicals (•O2⁻), which further contribute to the degradation of pollutants or can be utilized in reduction reactions. researchgate.netacs.org The layered structure and high specific surface area of many SnS2 nanostructures provide abundant active sites for these reactions to occur. rsc.orgfrontiersin.org
Visible-light-driven photocatalysis using SnS2 is a leading strategy for addressing environmental pollution. frontiersin.org This "green" technology is applied to the purification of water contaminated with industrial dyes, the reduction of toxic heavy metals, and the removal of harmful gases from the air. rsc.orgacs.orgfrontiersin.org
Industrial wastewater often contains organic dyes that are toxic and persistent in the environment. frontiersin.org SnS2-based photocatalysts have demonstrated high efficiency in degrading various cationic dyes under visible light. mdpi.comfrontiersin.org The negatively charged surface of SnS2 nanostructures can facilitate the adsorption of positively charged (cationic) dye molecules, bringing them into close proximity with the photogenerated reactive species. frontiersin.org
Rhodamine B (RhB): Studies have shown that SnS2 nanostructures can effectively degrade Rhodamine B. In one study, hydrothermally synthesized 2D SnS2 nanostructures achieved 94% degradation of RhB within just 25 minutes of visible light exposure. frontiersin.org Another research effort using surfactant-free SnS2 nanorings also reported efficient degradation of RhB under sunlight. acs.org
Methylene Blue (MB): Methylene Blue is another common organic pollutant that has been successfully degraded using SnS2 photocatalysts. mdpi.comresearchgate.net Research on MoS2/SnS2 composite photocatalysts recorded a 96.5% degradation efficiency for MB. bohrium.com
Methyl Violet (MV): SnS2 has shown exceptional performance in breaking down Methyl Violet. Research indicates that 2D SnS2 nanostructures can achieve a 99.6% degradation of MV in 25 minutes under visible light, with the process following the Langmuir-Hinshelwood kinetic model. frontiersin.org
Table 1: Photocatalytic Degradation of Organic Dyes using SnS2
| Organic Dye | Catalyst | Degradation Efficiency (%) | Time (minutes) | Light Source | Citation |
|---|---|---|---|---|---|
| Rhodamine B | 2D SnS2 Nanostructures | 94 | 25 | Visible Light | frontiersin.org |
| Methylene Blue | MoS2/SnS2 Composite | 96.5 | Not Specified | Visible Light | bohrium.com |
Hexavalent chromium (Cr(VI)) is a highly toxic and carcinogenic pollutant found in industrial wastewater. nih.govacs.org Photocatalysis offers a promising method to reduce Cr(VI) to the much less toxic and less soluble trivalent chromium (Cr(III)). acs.orgrsc.org In this process, the photo-excited electrons generated on the surface of the SnS2 catalyst under visible light are directly utilized to reduce Cr(VI) ions. bohrium.comrsc.org The efficiency of this reduction is often enhanced by creating heterostructures or doping the SnS2 material to improve charge separation and provide more active sites. bohrium.comresearchgate.net
Research has demonstrated the high potential of SnS2 for this application. For instance, surfactant-free SnS2 nanorings achieved a 99% reduction of Cr(VI) in only 10 minutes under ambient conditions. acs.org Similarly, a MoS2/SnS2 heterostructure photocatalyst achieved a 99.9% photoreduction of Cr(VI). bohrium.com
Table 2: Photoreduction of Hexavalent Chromium (Cr(VI)) using SnS2
| Catalyst | Reduction Efficiency (%) | Time (minutes) | Light Source | Citation |
|---|---|---|---|---|
| Surfactant-free SnS2 Nanorings | 99 | 10 | Sunlight | acs.org |
| MoS2/SnS2 Heterostructure | 99.9 | Not Specified | Visible Light | bohrium.com |
Beyond water treatment, SnS2 photocatalysts are also being explored for air purification. rsc.org They have been reported to effectively remove various gaseous pollutants, including volatile organic compounds (VOCs) like formaldehyde (B43269) and trichloroethylene, as well as nitrogen oxides (NOx). rsc.orgresearchgate.net The mechanism is similar to that in aqueous solutions, where photogenerated charge carriers create reactive oxygen species that oxidize the pollutant molecules into less harmful substances like CO2 and H2O. researchgate.net While research in this specific area is less extensive compared to wastewater treatment, the existing reports, often involving SnS2 in heterojunctions, indicate its potential as a viable solution for improving air quality. rsc.orgresearchgate.net
The photocatalytic properties of SnS2 are also harnessed for energy conversion applications, addressing the global need for clean and sustainable energy. mdpi.comresearchgate.net This involves using solar energy to drive chemical reactions that produce valuable fuels. Two key applications are photocatalytic hydrogen production from water splitting and the conversion of carbon dioxide (CO2) into hydrocarbons. rsc.orgresearchgate.net
In photocatalytic water splitting, the photogenerated electrons on the SnS2 surface reduce protons (H⁺) to produce hydrogen gas (H2), while the holes oxidize water to produce oxygen. rsc.org For CO2 reduction, the photo-excited electrons are used to reduce CO2 into valuable chemical fuels such as methane (B114726) (CH4) or formic acid (HCOOH). researchgate.netresearchgate.net These processes represent a direct pathway for converting solar energy into chemical energy stored in fuel molecules, with SnS2-based materials showing promise due to their suitable band structure and stability. researchgate.net
Energy Conversion
Photocatalytic Hydrogen Production
The generation of hydrogen (H2) through photocatalytic water splitting is a key area of research for clean energy production. rsc.org SnS2 has demonstrated notable potential in this application since initial investigations in 2014. rsc.org The fundamental mechanism involves the generation of electron-hole pairs in the SnS2 semiconductor upon light irradiation. rsc.org The photoexcited electrons in the conduction band then react with protons (H+) in the water to produce hydrogen gas. rsc.org For this reaction to be feasible, the conduction band potential of SnS2 must be more negative than the reduction potential of H+/H2 (0 V vs. NHE). rsc.orgacs.org
Several factors influence the efficiency of H2 production, including the morphology and crystal facet orientation of the SnS2 material. rsc.orgacs.org For instance, SnS2 nanoplates with exposed {101} facets have been shown to exhibit substantial photocatalytic H2 evolution due to their suitable band edge positions. rsc.orgacs.org Research has also explored various strategies to enhance performance, such as the formation of heterostructures and doping with noble metals. rsc.orgnih.gov
Table 1: Research Findings on SnS2 for Photocatalytic Hydrogen Production
| SnS2-based Material | H2 Evolution Rate | Key Findings |
|---|---|---|
| Monodisperse SnS2 nanosheets | 1.06 mmol h⁻¹ g⁻¹ | High activity under simulated sunlight. acs.org |
| SnS2 nanoplates | 522.4 µmol per 0.1 g | Synthesized for a longer time and at a higher temperature. rsc.org |
| 2.5 mol% Ni-SnS2 nanosheets | 1429.2 µmol per 0.1 g | Almost 1.68 times higher activity than pristine SnS2. nih.gov |
| SnS2 nanoparticles/g-C3N4 composite | 6305.18 µmol h⁻¹ g⁻¹ | Approximately 17 times higher than SnS2 nanoparticles alone. acs.org |
| SnS2/TiO2 nanosheet heterostructure | 652.4 µmol h⁻¹ g⁻¹ | Significantly enhanced H2 evolution compared to pristine materials. researchgate.net |
| Core-shell TiO2–SnS/SnS2 heterostructure | 337 µmol g⁻¹ h⁻¹ | Stable structure and catalytic activity over time. rsc.org |
| SnS2/MoS2 S-scheme heterojunction | 42.49 µmol g⁻¹ h⁻¹ | Improved performance in CO2 saturated pure water. sciepublish.com |
Photocatalytic CO2 Reduction
The conversion of carbon dioxide (CO2) into valuable fuels and chemicals is another significant application of SnS2 photocatalysis. rsc.org Under visible light irradiation, SnS2 can facilitate the reduction of CO2 into products such as carbon monoxide (CO), methane (CH4), and methanol (B129727) (CH3OH). doi.orgmdpi.comrsc.org The mechanism involves the excitation of electrons to the conduction band of SnS2, which then participate in the reduction of adsorbed CO2 molecules. doi.org
The efficiency and selectivity of CO2 reduction can be improved through various strategies. rsc.org Forming Z-scheme heterojunctions, creating vacancies, and doping have all been shown to enhance the process. rsc.org For instance, carbon-doped SnS2 has demonstrated significantly enhanced CO2 reduction activity. rsc.orgcolab.ws
Table 2: Research Findings on SnS2 for Photocatalytic CO2 Reduction
| SnS2-based Material | Product(s) | Production Rate | Key Findings |
|---|---|---|---|
| SnS2 flower-like structures | CO | 12.70 µmol g⁻¹ h⁻¹ | Efficient CO production without a co-catalyst. doi.org |
| SnS2/TiO2-B heterojunction | CO | 58 µmol h⁻¹ g⁻¹ | High selectivity (96.3%) for CO production. mdpi.comsemanticscholar.org |
| Cu-doped SnS2 nanosheets | CH3OH | Optimized yield two times higher than pure SnS2 | Enhanced performance due to effective charge separation. rsc.org |
| SnO2/SnS2/Cu2SnS3 Z-scheme | Ethanol | 28.44 mmol g⁻¹ h⁻¹ | Significant improvement in CO2 reduction to ethanol. rsc.org |
| Flower-like SnS2/SnO2 junction | CO | 60.85 µmol g⁻¹ h⁻¹ | Impressive performance under Xe lamp illumination. researchgate.net |
Photocatalytic Nitrogen Fixation
The conversion of atmospheric nitrogen (N2) into ammonia (B1221849) (NH3) is a critical industrial process. acs.org Photocatalytic nitrogen fixation using semiconductors like SnS2 offers a more sustainable alternative to the energy-intensive Haber-Bosch process. rsc.orgrsc.org The mechanism involves the generation of electron-hole pairs in SnS2 upon irradiation. rsc.org The photogenerated electrons then reduce N2, while the holes react with water to produce protons (H+), which are necessary for the formation of NH3 or ammonium (B1175870) ions (NH4+). rsc.orgacs.org
Research into SnS2 for nitrogen fixation is still in its early stages but has shown promising results. rsc.org The morphology of the SnS2 material and the formation of heterostructures have been found to significantly influence its activity. rsc.orgresearchgate.net
Table 3: Research Findings on SnS2 for Photocatalytic Nitrogen Fixation
| SnS2-based Material | Product Concentration/Rate | Key Findings |
|---|---|---|
| SnS2-sheet | 110.1 µmol g⁻¹ (NH4+) | Morphology significantly impacts performance. rsc.org |
| Bi/Bi2S3/SnS2 Z-scheme | 96.4 µmol g⁻¹ h⁻¹ (NH4+) | Enhanced production compared to individual components. bohrium.com |
| Core-shell TiO2–SnS/SnS2 heterostructure | 517 µmol g⁻¹ h⁻¹ | Defect-mediated interface enhances catalytic efficiency. rsc.org |
Antibacterial and Antifungal Activity
SnS2 has also demonstrated potential for antibacterial and antifungal applications. rsc.org The basic mechanism involves the generation of electron-hole pairs upon irradiation. rsc.org These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), such as superoxide radicals (O2•−) and hydroxyl radicals (•OH). rsc.orgsemanticscholar.org These highly reactive species can then damage the cell membranes and other cellular components of bacteria and fungi, leading to their inactivation. rsc.org
Studies have shown the effectiveness of SnS2 in removing bacteria such as S. aureus and E. coli. rsc.org The efficiency of the antibacterial activity is influenced by factors such as the morphology and composition of the SnS2 material. rsc.org
Photocatalytic Mechanisms
Electron-Hole Pair Generation and Recombination Dynamics
The fundamental process underlying all photocatalytic applications of SnS2 is the generation of electron-hole pairs upon absorption of light with energy greater than its band gap. rsc.orgacs.org When a photon strikes the SnS2 material, it excites an electron from the valence band (VB) to the conduction band (CB), leaving a positively charged hole in the VB. bohrium.com
However, a significant challenge in photocatalysis is the rapid recombination of these electron-hole pairs, which releases the absorbed energy as heat or light and reduces the number of charge carriers available for chemical reactions. rsc.orgresearchgate.net The efficiency of a photocatalyst is therefore heavily dependent on its ability to separate these charge carriers and prolong their lifetime. mdpi.comresearchgate.net
Strategies to suppress recombination and enhance charge separation in SnS2 include:
Structural Engineering: Creating defects, doping with other elements, and applying strain can alter the electronic structure and reduce recombination. rsc.org
Heterostructure Formation: Combining SnS2 with other semiconductors to form type-II or Z-scheme heterojunctions facilitates the spatial separation of electrons and holes. sciepublish.commdpi.comresearchgate.net
Noble Metal Deposition: Noble metals like gold and platinum can act as electron sinks, trapping photogenerated electrons and preventing their recombination with holes. rsc.org
Morphology Control: Synthesizing SnS2 with specific morphologies, such as nanosheets or flower-like structures, can provide a high surface area and shorter charge diffusion paths. rsc.orgacs.org
Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals, Superoxide Radicals)
In the realm of photocatalysis, tin sulfide (B99878) (SnS2) facilitates the degradation of organic pollutants through the generation of reactive oxygen species (ROS). When SnS2 is exposed to light with energy greater than its band gap, electron-hole pairs are created. These charge carriers can then react with surrounding molecules to produce highly reactive species.
Specifically, the photo-excited electrons can react with adsorbed oxygen (O2) molecules to form superoxide radicals (•O2−). This is possible because the conduction band potential of SnS2 is more negative than the standard redox potential of the O2/•O2− pair. mdpi.com Concurrently, the holes in the valence band can react with water (H2O) or hydroxide (B78521) ions (OH−) to generate hydroxyl radicals (•OH). These radicals, particularly •OH, are powerful, non-selective oxidizing agents that can break down a wide range of organic dye molecules into simpler and less harmful substances like carbon dioxide (CO2) and water. rsc.org
Charge Transfer Pathways (e.g., Z-scheme Heterojunctions)
In a direct Z-scheme heterojunction, such as one formed between SnS2 and another semiconductor like titanium dioxide (TiO2) or molybdenum disulfide (MoS2), the photo-excited electrons in the conduction band of the semiconductor with a higher reduction potential (e.g., TiO2) recombine with the holes in the valence band of SnS2. mdpi.combohrium.com This leaves the electrons in the conduction band of SnS2 and the holes in the valence band of the other semiconductor, effectively separating them and preserving their strong redox potentials. mdpi.com
This charge transfer mechanism enhances the photocatalytic activity by:
Improving charge separation: The Z-scheme pathway effectively reduces the recombination rate of electron-hole pairs. mdpi.comnih.gov
Maintaining high redox potentials: The separated electrons in SnS2 and holes in the partner semiconductor retain their strong reduction and oxidation capabilities, respectively. mdpi.com
Broadening light absorption: The composite material can absorb a wider range of the light spectrum compared to the individual components. nih.gov
The formation of Z-scheme heterojunctions has been successfully demonstrated in various SnS2-based composites, including SnS2/TiO2, MoS2/SnS2, SnS2/Bi2WO6, and ZnS/SnS2, leading to significantly enhanced photocatalytic performance in applications like dye degradation and CO2 reduction. mdpi.combohrium.commdpi.comnih.gov Experimental evidence from photoluminescence spectroscopy and scavenger tests supports the Z-scheme charge transfer mechanism in these systems. mdpi.combohrium.com
Energy Storage Applications
Tin sulfide (SnS2) is a promising material for next-generation energy storage devices due to its high theoretical capacity. rsc.orgmdpi.comosti.gov Its layered crystal structure, similar to that of graphite, allows for the intercalation of ions, making it suitable for use in batteries and supercapacitors. mdpi.com
Lithium-Ion Batteries (LIBs)
As an anode material for LIBs, SnS2 offers a high theoretical specific capacity. mdpi.comosti.gov The energy storage mechanism in SnS2 anodes involves a multi-step process. mdpi.comacs.orgacs.org
Intercalation: SnS2 + xLi+ + xe- → LixSnS2
Conversion: SnS2 + 4Li+ + 4e- → Sn + 2Li2S mdpi.com
Alloying: Sn + xLi+ + xe- ↔ LixSn (0 ≤ x ≤ 4.4) acs.org
Despite its high theoretical capacity, the practical application of SnS2 in LIBs is hindered by challenges such as poor intrinsic electrical conductivity and large volume expansion (around 200-300%) during the lithiation/delithiation cycles, which can lead to pulverization of the electrode and rapid capacity fading. mdpi.comosti.gov To address these issues, various strategies have been employed, including the synthesis of nanostructured SnS2 (e.g., nanosheets, nanoflowers) and the creation of composites with carbonaceous materials like graphene and carbon nanotubes. mdpi.com These composites enhance the electrical conductivity and provide a buffer to accommodate the volume changes, thereby improving the cycling stability and rate capability. mdpi.comacs.org For instance, SnS2/rGO heterostructures have demonstrated high capacities and long cycle life. acs.org
Sodium-Ion Batteries (SIBs)
SnS2 is also considered a promising anode material for sodium-ion batteries (SIBs), which are an attractive alternative to LIBs due to the abundance and low cost of sodium. rsc.orgbohrium.comnih.gov The large interlayer spacing of SnS2 is advantageous for the intercalation of the larger Na+ ions. rsc.org The theoretical capacity of SnS2 in SIBs is high, around 1136 mAh g-1. rsc.org
The reaction mechanism of SnS2 with sodium is also a combination of intercalation, conversion, and alloying reactions. rsc.orgacs.org However, a key difference from the lithium system is the formation of sodium disulfide (Na2S2) instead of sodium sulfide (Na2S) during the conversion reaction. ucsd.edu The formed Na2S2 acts as a matrix that helps to alleviate the strain from the significant volume expansion during the alloying of Sn with Na. ucsd.edu
Similar to its application in LIBs, SnS2 anodes in SIBs suffer from poor electrical conductivity and large volume expansion (~324%). rsc.org Compositing SnS2 with carbon materials is a common strategy to mitigate these issues and improve the electrochemical performance. rsc.orgmdpi.com For example, SnS2 grown on reduced graphene oxide (rGO) has shown excellent rate performance and cycling stability. mdpi.com
Supercapacitors
Tin sulfide (SnS2) is also being explored as an electrode material for supercapacitors, a type of energy storage device known for high power density and long cycle life. nih.govdgist.ac.kr The charge storage mechanism in SnS2-based supercapacitors is primarily based on pseudocapacitance, which involves fast and reversible Faradaic reactions at or near the surface of the electrode material. dgist.ac.krnih.gov This is distinct from the electrical double-layer capacitance (EDLC) observed in carbon-based materials.
The layered structure and high surface area of SnS2 provide numerous active sites for these redox reactions, contributing to its high specific capacitance. acs.org The morphology of the SnS2 nanostructures significantly influences their electrochemical performance. For instance, flower-like SnS2 has been shown to exhibit a higher specific capacitance compared to sheet-like or ellipsoid-like structures due to its larger specific surface area. acs.org
Doping SnS2 with other elements, such as nickel, has been shown to further enhance its specific capacitance by creating more active sites. nih.govacs.org Composites of SnS2 with other conductive materials, like SnO2 or MoS2 quantum dots, have also demonstrated improved supercapacitor performance. researchgate.netrsc.org
Electrochemical Performance and Reaction Mechanisms
The electrochemical performance of SnS2 in energy storage applications is intrinsically linked to its reaction mechanisms.
In Batteries (LIBs and SIBs): The performance is largely dictated by the reversibility of the conversion and alloying reactions. ntu.edu.sg A major challenge is the irreversible formation of Li2S or Na2S2, which can lead to capacity loss. ntu.edu.sg However, research has shown that the conversion reaction can be made more reversible by introducing catalysts like molybdenum (Mo) or by creating heterostructures. ntu.edu.sg
The kinetics of the reactions also play a crucial role. For instance, in SnS2/rGO heterostructures for LIBs, the diffusion of lithium ions is faster during the initial intercalation and conversion steps compared to the subsequent alloying reaction. acs.org In SIBs, a synergistic mechanism where the conversion and alloying reactions occur simultaneously has been observed, which can accelerate the reaction kinetics and improve structural stability. ucsd.edu
The large volume changes associated with the alloying reaction remain a primary cause of electrode degradation and capacity fade. rsc.orgmdpi.com Nanostructuring and compositing with carbonaceous materials are key strategies to improve the structural integrity and, consequently, the cycling stability. rsc.orgmdpi.com
In Supercapacitors: The electrochemical performance is characterized by high specific capacitance and good rate capability, attributed to the pseudocapacitive charge storage mechanism. nih.govacs.org The shape of the cyclic voltammetry (CV) curves, with distinct redox peaks, confirms the pseudocapacitive behavior. nih.govnih.gov Galvanostatic charge-discharge (GCD) curves are typically non-linear, further indicating battery-type pseudocapacitive behavior. nih.gov
The specific capacitance of SnS2-based electrodes can be significantly high. For example, flower-like SnS2 has exhibited a specific capacitance of approximately 431.82 F/g. acs.org Doping and creating composites can further enhance this performance. For instance, Ni-doped SnS2 microflowers have achieved a specific capacitance of 459.5 F/g. nih.govacs.org The cycling stability of SnS2-based supercapacitors is also noteworthy, with some materials retaining over 90% of their initial capacitance after thousands of cycles. researchgate.net
Gas Sensing Applications
The high surface-to-volume ratio and favorable electronic properties of nanostructured SnS2 make it an excellent material for chemiresistive gas sensors. The sensing mechanism is primarily based on the change in electrical resistance of the SnS2 material upon the adsorption of gas molecules, which involves charge transfer between the material and the gas. mdpi.com
Detection of Hazardous and Industrial Gases (e.g., NO2, H2S, SO2, SOF2, NH3, CO)
SnS2-based sensors have shown promising results for detecting a variety of toxic and industrial gases.
Nitrogen Dioxide (NO2): SnS2 demonstrates high sensitivity and selectivity for NO2, often at room temperature or low operating temperatures. dntb.gov.uarsc.orgresearchgate.net The interaction is typically physisorption-based, allowing for reversible sensing. aip.org
Hydrogen Sulfide (H2S): While pure SnS2 can detect H2S, heterostructures like Bi2S3/SnS2 have been shown to achieve high selectivity for H2S in the dark at room temperature. rsc.org
Sulfur Dioxide (SO2) and Sulfuryl Fluoride (SOF2): SnS2 sensors have been successfully tested for the detection of SF6 decomposition products like SO2 and SOF2. These sensors exhibit optimal performance at an elevated temperature of 200°C, showing a clear response and good recovery. mdpi.com
Ammonia (NH3): The sensitivity of SnS2 towards ammonia can be significantly enhanced by introducing sulfur vacancies or by using UV irradiation, which modifies the surface adsorption properties. acs.orgsemanticscholar.org
Carbon Monoxide (CO): SnS2 has also been investigated for the detection of CO, among other gases, although selectivity can be a challenge. researchgate.netresearchgate.net
The performance of these sensors can be tuned by creating heterojunctions, doping, or using light irradiation to modulate the surface reactions and enhance selectivity for a specific target gas. rsc.orgdntb.gov.ua
Nano-Biosensing (e.g., Detection of Fungi-Produced Gases)
An emerging application of SnS2 is in the field of nano-biosensing, particularly for the early detection of food spoilage. Fungi like Aspergillus niger, when growing on a substrate, produce various gaseous metabolic products, including CO2. nanomedicine-rj.comnanomedicine-rj.com
Researchers have fabricated SnS2 thin-film sensors that can detect these fungi-produced gases. nanomedicine-rj.comresearchgate.net The principle involves placing the SnS2 sensor in a closed environment with the fungus culture. nanomedicine-rj.com As the fungi grow and release gases, these molecules adsorb onto the SnS2 surface, causing a measurable change in its electrical resistance. nanomedicine-rj.comresearchgate.net Studies have demonstrated a considerable and detectable resistance change in SnS2 films in the presence of Aspergillus niger, highlighting its potential as a nanobiosensor to assess fungal growth at very early stages, well before it becomes visible. nanomedicine-rj.comnanomedicine-rj.com
Gas Sensing Mechanisms of Tin Sulfide (SnS2)
The gas sensing capability of tin sulfide (SnS2), an n-type semiconductor, is primarily governed by interactions occurring at its surface. nih.gov These interactions induce changes in the material's electrical resistance, which serves as the sensing signal. The large specific surface area inherent to its two-dimensional (2D) layered structure makes it a promising candidate for gas sensor applications. mdpi.comsensor-jlu.come3s-conferences.org
Surface Adsorption and Desorption Processes
The fundamental mechanism of SnS2-based gas sensors involves the physical or chemical adsorption of gas molecules onto its surface. mdpi.com The 2D structure of SnS2 provides a high surface-to-volume ratio, which offers abundant active sites for gas molecules to adsorb and desorb. mdpi.comsensor-jlu.com The process is dynamic, with the sensor's resistance changing as gas molecules interact with the surface and then returning toward its initial state as the gas is removed and the molecules desorb. The efficiency of these adsorption and desorption processes is a key factor in the sensor's response and recovery speeds. nih.govoaepublish.com For instance, the introduction of reduced graphene oxide (rGO) can help prevent the stacking of SnS2 nanosheets, further facilitating the adsorption and desorption of target gases. mdpi.com
Charge Transfer Phenomena at the Sensing Interface
The detection principle of SnS2 chemiresistive sensors is rooted in the charge transfer that occurs between the semiconductor material and the adsorbed gas molecules. nih.govresearchgate.net As an n-type semiconductor, the majority charge carriers in SnS2 are electrons.
When an oxidizing gas like nitrogen dioxide (NO2) is introduced, it acts as an electron acceptor, extracting electrons from the conduction band of the SnS2. nih.govacs.org This leads to a decrease in the concentration of charge carriers and an increase in the sensor's electrical resistance. nih.govrsc.org Conversely, when a reducing gas such as ammonia (NH3) is present, it donates electrons to the SnS2 surface. nih.govnih.gov This increases the electron concentration in the conduction band, resulting in a decrease in the sensor's resistance. nih.govacs.org The magnitude and direction of this resistance change are dependent on the nature and concentration of the target gas. nih.gov Theoretical studies based on density functional theory (DFT) confirm this charge transfer mechanism, showing that electrons are transferred from SnS2 to NO2, while the opposite occurs for NH3. researchgate.net
Role of Surface-Adsorbed Oxygen and Defect Sites
Under ambient conditions, oxygen molecules from the air adsorb onto the SnS2 surface. These oxygen molecules capture free electrons from the SnS2 conduction band to form chemisorbed oxygen ions (such as O2⁻). nih.govrsc.org This process creates an electron depletion layer at the surface, which increases the baseline resistance of the sensor. rsc.org When the sensor is exposed to a target gas, the gas molecules can interact with these pre-adsorbed oxygen species. For example, a reducing gas would react with the oxygen ions, releasing the trapped electrons back into the SnS2 conduction band and thereby lowering the resistance. The presence of these oxygen species often enhances the sensor's response. nih.gov
Defect sites, particularly sulfur vacancies (S-vacancies) on the surface of SnS2, play a critical role in enhancing gas sensing performance. nih.govsensor-jlu.comoaepublish.comnih.gov These vacancies act as active sites for gas adsorption, significantly improving the material's sensitivity. nih.govoaepublish.commdx.ac.uk DFT calculations have shown that S-vacancies can change the adsorption of NO2 from weaker physisorption to stronger chemisorption. acs.org The adsorption energy for an NO2 molecule on SnS2 with an S-vacancy (1.011 eV) is substantially higher than on pristine SnS2 (0.116 meV), indicating a much stronger interaction. nih.govrsc.org This enhanced adsorption at defect sites leads to a greater change in resistance and improved sensor response. nih.govresearchgate.net Studies have demonstrated that SnS2 materials with a higher density of S-vacancies exhibit lower detection limits for gases like NO2. nih.gov
Light Modulation Effects on Sensing Performance (e.g., UV-assisted Sensing)
Light illumination has emerged as an effective strategy to enhance the gas sensing properties of SnS2, often enabling operation at room temperature and thus reducing power consumption. mdpi.compreprints.orgresearchgate.netrsc.orgmdpi.com When SnS2 is illuminated with light of sufficient energy (e.g., UV or visible light), electron-hole pairs are generated within the material. nih.govmdpi.compreprints.org
These photogenerated charge carriers can significantly influence the surface reactions. nih.govresearchgate.net The extra electrons can be more readily captured by oxidizing gases like NO2, enhancing the response signal. researchgate.net For reducing gases like hydrogen (H2), photo-generated holes can facilitate the surface activation of the gas molecules, while electrons are transferred to adsorbed oxygen, leading to a change in resistance. mdpi.com This photo-activation mechanism can improve sensitivity, lower the detection limit, and accelerate response and recovery times. nih.govrsc.orgfigshare.com
Different wavelengths of light can have varying effects. For instance, in one study on NO2 sensing, green light was found to be the most effective for achieving superior performance at room temperature in terms of sensitivity and response/recovery speed. researchgate.net Another study on SnS2 nanoflowers found that blue light illumination resulted in the highest NO2 sensing performance. rsc.org The use of light effectively provides the activation energy for surface reactions that would otherwise require high operating temperatures. nih.govpreprints.org
Sensing Characteristics (Sensitivity, Selectivity, Response/Recovery Time, Stability)
The performance of SnS2-based gas sensors is evaluated based on several key characteristics: sensitivity, selectivity, response and recovery times, and stability. nih.gov SnS2 has demonstrated considerable potential in detecting a variety of gases, with a particular aptitude for NO2. e3s-conferences.org
Sensitivity and Detection Limit: SnS2 sensors have shown exceptionally high sensitivity, capable of detecting gases at parts-per-billion (ppb) levels. For example, sensors have achieved a response of 24.20 to 100 ppb of NO2 at room temperature, with a calculated detection limit as low as 5 ppb. sensor-jlu.com By utilizing photo-activation, the detection limit for NO2 has been pushed even lower to 2.5 ppb. nih.govrsc.orgresearchgate.net In another configuration, SnS2 sensors with manganese electrodes reached sensitivities of 13,000% for 9 ppm of NO2 and 97% for just 1 ppb of NO2 at room temperature. acs.orgresearchgate.net
Selectivity: Selectivity is the ability of a sensor to respond to a specific target gas in the presence of other interfering gases. SnS2 sensors have demonstrated good selectivity, particularly towards NO2. acs.orgrsc.orgresearchgate.net For instance, a sensor based on SnS2 nanoflowers activated by blue light showed excellent selectivity for NO2 over other gases like SO2, CO2, NH3, and various volatile organic compounds. researchgate.netrsc.org Similarly, Ag-doped SnS2 sensors showed good selectivity for H2. mdpi.com
Response and Recovery Time: These metrics define the speed of the sensor. Response time is the time taken to reach 90% of the final response upon exposure to the target gas, while recovery time is the time taken to return to 90% of the baseline signal after the gas is removed. mdpi.com SnS2-based sensors have exhibited rapid response and recovery. For NO2 detection, response/recovery times of 6 s and 40 s, respectively, have been reported at 250 °C. mdpi.com At room temperature, light-activated Ag-doped SnS2 sensors detected H2 with response and recovery times of approximately 4 s and 18 s, respectively. mdpi.compreprints.org
Stability: Long-term stability is crucial for practical applications. SnS2 sensors have shown reliable and stable performance over extended periods. A sensor for detecting chemical warfare agents demonstrated good stability for up to 10 weeks. mdpi.com Another sensor for NO2 detection maintained its performance after 15 days of exposure to ambient conditions, and a different study reported good stability for about six months. acs.orgresearchgate.net
The following table summarizes the sensing characteristics of various SnS2-based sensors for different target gases.
Optimization of Operating Temperature for Gas Sensors
The operating temperature is a critical parameter that significantly influences the performance of SnS2 gas sensors. It affects the kinetics of gas adsorption and desorption, charge carrier concentration, and surface reactions. nih.govresearchgate.net
For thermally activated sensors, there is an optimal operating temperature where the sensor exhibits the best response. Below this temperature, the thermal energy may be insufficient to overcome the activation energy barrier for the surface reactions, leading to a weak or slow response. researchgate.net As the temperature increases, the reaction rate improves, and the response generally increases. However, if the temperature becomes too high, the desorption rate of gas molecules can start to dominate over the adsorption rate. nih.govresearchgate.net This leads to a lower surface coverage of gas molecules at any given time, causing the sensor's response to decrease. Furthermore, at very high temperatures, the sensor's ability to fully recover its baseline resistance after gas exposure can be compromised. mdpi.com
For example, a study on SnS2 sensors for detecting SO2 and SOF2 found the optimal operating temperature to be 200 °C. mdpi.comdntb.gov.ua At this temperature, the sensor showed a clear response and good recovery. However, when the temperature was raised to 300 °C or higher, the sensor's resistance could not return to its initial state after gas exposure. mdpi.com In another case involving NH3 detection, the maximum response was observed at 100 °C, with the response decreasing at higher temperatures due to the predominance of desorption. nih.gov
A major goal in sensor development is to lower the operating temperature to reduce power consumption and improve safety, especially for detecting flammable gases. nih.govpreprints.org As discussed previously, light activation is a highly effective strategy for achieving high-performance sensing at room temperature, thereby bypassing the need for thermal optimization for many applications. nih.govresearchgate.netrsc.org
Optoelectronic Device Applications
Tin disulfide (SnS2), a layered metal dichalcogenide semiconductor, has garnered significant interest for its potential in various optoelectronic devices. Its favorable electronic and optical properties, such as a tunable bandgap and high optical absorption, make it a promising candidate for next-generation technologies.
Photodetectors
Two-dimensional (2D) tin disulfide has emerged as a promising material for high-performance photodetectors, demonstrating fast response times and high responsivity. acs.org The performance of SnS2-based photodetectors can be significantly enhanced through various strategies, including doping and the formation of heterostructures.
For instance, doping SnS2 with indium has been shown to improve photodetector performance by up to two orders of magnitude. acs.org An optimized photodetector using 1.4 at. % indium-doped SnS2 few layers exhibited a high responsivity of 153.8 A/W, an external quantum efficiency (EQE) of 4.72 × 10^4 %, a specific detectivity (D*) of 5.81 × 10^12 Jones, and a rapid response time of 13 ms. acs.org The mechanism behind this enhancement is attributed to the increased carrier concentration and improved charge transport properties resulting from the indium doping.
Heterostructures incorporating SnS2 have also demonstrated exceptional photodetection capabilities. A photodetector based on a graphene-PTAA-SnS2 hybrid structure showed excellent responsivity across a broad spectrum, with values of 204.63 A/W at 300 nm, 248.16 A/W at 650 nm, and 123.19 A/W at 1100 nm. researchgate.net Similarly, a GaN/SnS2/SnSSe heterojunction exhibited a high photoresponsivity of 314.96 A W⁻¹, a specific detectivity of 2.0 × 10¹⁴ jones, and an external quantum efficiency of 10.7 × 10⁴% under 365 nm illumination. nih.gov The enhanced performance in these heterostructures is due to efficient charge transfer and separation at the interface of the different materials. researchgate.netnih.gov
Furthermore, Schottky photodetectors using Pt/SnS2/Al and Au/SnS2/Al structures have shown improved performance compared to Ohmic-contact devices, with tenfold higher responsivities and lower dark currents. rsc.org A Pt/SnS2/Al Schottky photodetector achieved a responsivity of 952 μA W⁻¹ and a response time of 0.13 s. rsc.org The built-in electric field at the Schottky contact facilitates the separation of photogenerated electron-hole pairs, leading to enhanced photodetection. rsc.org
Table 1: Performance of SnS2-Based Photodetectors
| Device Structure | Responsivity (A/W) | EQE (%) | Detectivity (Jones) | Response Time (ms) | Wavelength (nm) |
|---|---|---|---|---|---|
| 1.4 at. % In-SnS2 | 153.8 | 4.72 x 10⁴ | 5.81 x 10¹² | 13 | - |
| Graphene-PTAA-SnS2 | 248.16 | 4.73 x 10⁴ | 1.48 x 10¹² | - | 650 |
| GaN/SnS2/SnSSe | 314.96 | 10.7 x 10⁴ | 2.0 x 10¹⁴ | - | 365 |
| Pt/SnS2/Al Schottky | 952 x 10⁻⁶ | - | - | 130 | - |
| SnS2 Nanowalls (PEC) | 1460 x 10⁻⁶ | - | - | - | - |
Solar Cells (e.g., Dye-Sensitized Solar Cells, Photovoltaic Devices)
Tin disulfide is being explored as a component in various types of solar cells due to its suitable bandgap, high absorption coefficient, and the fact that it is composed of earth-abundant elements. researchgate.netresearchgate.net
In Dye-Sensitized Solar Cells (DSSCs) , SnS2 has been investigated as a counter electrode (CE) material, offering a cost-effective alternative to the conventionally used platinum. acs.orgresearchgate.net A nanocomposite of SnS2 nanoparticles with reduced graphene oxide (SnS2@RGO) used as a CE in a DSSC achieved a power conversion efficiency (PCE) of 7.12%. acs.orgresearchgate.netnih.gov This performance was superior to cells using only SnS2 nanoparticles (5.58%) or graphene (3.73%) as the CE and was comparable to the 6.79% efficiency obtained with a platinum CE. acs.orgresearchgate.net The synergistic effect of the high catalytic activity of SnS2 and the improved conductivity from the reduced graphene oxide is responsible for the enhanced efficiency. acs.orgresearchgate.net Doping the SnS2 CE with silver has also been shown to be an effective strategy, with a 5% Ag-doped SnS2 CE achieving a PCE of 8.70%, surpassing that of a Pt-based DSSC (7.88%). rsc.org
In Perovskite Solar Cells (PSCs) , SnS2 has been successfully used as an electron transport layer (ETL). acs.orgrsc.org PSCs employing a sole SnS2 ETL demonstrated a high PCE of 18.5%. rsc.org Furthermore, using 2D SnS2 nanosheets as an interfacial modifier for a traditional tin oxide (SnO2) ETL led to an even higher PCE of 21.5% and improved stability. rsc.org The formation of an energy level gradient between SnO2 and the perovskite layer, along with improved perovskite crystallization and defect passivation at the interface, contributes to this enhanced performance. rsc.org Adjusting the composition of the SnS2 ETL by introducing SnS to form a SnS2/SnS composite has been shown to enhance the open-circuit voltage (Voc) from 0.94 V to 1.08 V, boosting the PCE from 14.13% to 18.08%. acs.org
SnS2 is also being considered as a non-toxic alternative buffer layer to cadmium sulfide (CdS) in thin-film photovoltaic devices like CZT(S, Se) and CIGS solar cells. researchgate.netnih.gov Modeling studies suggest that SnS2 can achieve performance nearly identical to that of CdS, with a potentially better current density due to a more favorable conduction band offset. researchgate.net A CIGS solar cell fabricated with an SnS2 buffer layer showed a conversion efficiency of 5.1%, which is comparable to the 7.5% efficiency of a device with a conventional CdS buffer. nih.gov
Table 2: Performance of SnS2 in Solar Cells
| Solar Cell Type | SnS2 Role | Key Finding/Metric |
|---|---|---|
| Dye-Sensitized Solar Cell | Counter Electrode | 7.12% PCE with SnS2@RGO composite CE. acs.orgresearchgate.netnih.gov |
| Dye-Sensitized Solar Cell | Counter Electrode | 8.70% PCE with 5% Ag-doped SnS2 CE. rsc.org |
| Perovskite Solar Cell | Electron Transport Layer | 18.5% PCE with sole SnS2 ETL. rsc.org |
| Perovskite Solar Cell | Interfacial Layer on SnO2 | 21.5% PCE with SnO2-SnS2 bi-layer ETL. rsc.org |
| Perovskite Solar Cell | Composite ETL | PCE increased to 18.08% with SnS2/SnS ETL. acs.org |
| CIGS Solar Cell | Buffer Layer | 5.1% PCE, comparable to 7.5% with CdS buffer. nih.gov |
Field-Effect Transistors (FETs)
The semiconducting nature of tin disulfide makes it a suitable material for the channel in field-effect transistors (FETs). Research has focused on improving the carrier mobility and on/off current ratio of SnS2-based FETs.
FETs fabricated from atomic-layer SnS2 grown by a salt-assisted chemical vapor deposition method have shown high mobility of 2.58 cm² V⁻¹ s⁻¹ and a high on/off ratio of approximately 10⁸. ecnu.edu.cn These properties suggest the potential for SnS2 in low-power consumption transistors. ecnu.edu.cn The performance of these devices is comparable or even superior to other reported SnS2-based FETs. ecnu.edu.cn
The carrier mobility in SnS2 FETs can be significantly influenced by the device architecture and treatment processes. While back-gated monolayer SnS2 FETs typically show mobilities around 1 cm² V⁻¹ s⁻¹, top-gated devices have achieved mobilities as high as 50 cm² V⁻¹ s⁻¹. rsc.org Furthermore, treating SnS2 sheets with ethylenediaminetetraacetic acid (EDTA) has been shown to repair sulfur vacancies and provide electron doping, leading to a remarkable improvement in Hall mobility to 237.1 cm²/V·s. acs.orgacs.org Top-gated FETs with an h-BN dielectric layer fabricated from this treated SnS2 demonstrated a field-effect mobility of 8.77 cm² V⁻¹ s⁻¹ and a very large on/off ratio of 2 × 10⁷. acs.orgacs.org
Table 3: Performance of SnS2-Based Field-Effect Transistors
| Device Characteristics | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Key Feature |
|---|---|---|---|
| CVD-grown atomic layer SnS2 | 2.58 | ~10⁸ | Salt-assisted CVD growth. ecnu.edu.cn |
| Top-gated monolayer SnS2 | 50 | - | Superior to back-gated devices. rsc.org |
| EDTA-treated multilayer SnS2 | 8.77 (Field-Effect) | 2 x 10⁷ | Vacancy repair and electron doping. acs.orgacs.org |
| EDTA-treated multilayer SnS2 | 237.1 (Hall) | - | Significant improvement in Hall mobility. acs.orgacs.org |
| Micromechanically exfoliated few-layer SnS2 | 0.61 | >0.54 x 10⁴ | n-type behavior. researchgate.net |
Thermoelectric Applications
Tin disulfide has also been investigated for its potential in thermoelectric applications, which involve the direct conversion of thermal energy into electrical energy and vice versa. The efficiency of a thermoelectric material is characterized by the dimensionless figure of merit, ZT, which is dependent on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ).
Pristine bulk SnS2 generally exhibits poor thermoelectric properties due to its low electrical conductivity (below 0.2 S/cm) and relatively high thermal conductivity (above 1.5 W/mK). researchgate.net However, its thermoelectric performance can be significantly enhanced through strategies such as nanostructuring, doping, and forming composites.
For instance, creating a hybrid composite of SnS2 with multiwalled carbon nanotubes (MWCNTs) has been shown to dramatically increase the power factor (S²σ). A composite with 3 wt % MWCNTs exhibited a maximum power factor of approximately 91.34 μW/(m·K²) at 500 K, which is about 50 times larger than that of pristine SnS2. acs.org This enhancement is attributed to the strong interfacial coupling between SnS2 and the MWCNTs. acs.org
Theoretical studies have also highlighted the potential of SnS2 in thermoelectric applications. In a van der Waals p-n heterostructure of GaSe/SnS2, the optimal thermoelectric figure of merit at 700 K is predicted to reach 2.99, which is significantly higher than that of its individual components, GaSe (0.58) and SnS2 (1.04). rsc.orgnih.govrsc.org This improvement is due to a high power factor and reduced lattice thermal conductivity in the heterostructure. rsc.orgnih.gov The lattice thermal conductivity of the GaSe/SnS2 heterostructure is reported to be 14.61 and 15.43 W m⁻¹ K⁻¹ along the x- and y-directions at 300 K, respectively, which is much smaller than the average value of GaSe and SnS2 (43.44 W m⁻¹ K⁻¹ at 300 K). rsc.orgnih.gov
Reducing the dimensionality of SnS2 has also been explored as a way to improve its thermoelectric properties. SnS2 nanosheets have demonstrated an increased ZT of 0.13 at 300 K, a significant improvement over bulk single-crystal SnS2. researchgate.net This is attributed to a favorable decrease in thermal conductivity and an increase in the Seebeck coefficient as the thickness of the nanosheets is reduced. researchgate.net
Table 4: Thermoelectric Properties of SnS2 and Related Materials
| Material | Property | Value | Temperature (K) |
|---|---|---|---|
| Pristine SnS2 (bulk) | Electrical Conductivity | < 0.2 S/cm | - |
| Pristine SnS2 (bulk) | Thermal Conductivity | > 1.5 W/mK | - |
| SnS2-MWCNT (3 wt%) | Power Factor | ~91.34 μW/(m·K²) | 500 |
| GaSe/SnS2 Heterostructure | ZT | 2.99 | 700 |
| GaSe/SnS2 Heterostructure | Thermal Conductivity (x-dir) | 14.61 W m⁻¹ K⁻¹ | 300 |
| GaSe/SnS2 Heterostructure | Thermal Conductivity (y-dir) | 15.43 W m⁻¹ K⁻¹ | 300 |
| SnS2 Nanosheets | ZT | 0.13 | 300 |
Material Engineering and Modification Strategies for Enhanced Tin Sulfide Sns2 Performance
Doping Strategies
Doping involves the intentional introduction of impurity atoms into the SnS₂ lattice to alter its physical and chemical properties. This modification can be broadly categorized into non-metal and metal doping, each influencing the electronic structure and carrier concentration in distinct ways.
Incorporating non-metal elements like carbon and nitrogen is a widely used strategy to boost the performance of SnS₂. Carbon-based materials, such as carbon nanofibers and graphene, are often used to create composites with SnS₂. rsc.orgnih.gov In these composites, the carbon framework provides a highly conductive network that facilitates efficient electron transport and offers structural support, which can buffer the volume changes that SnS₂ undergoes during electrochemical processes. rsc.org
Doping SnS₂ with metal atoms is another effective method to tailor its properties. Alkali metals such as lithium (Li) and sodium (Na) have been used as dopants. Research indicates that introducing these metals can increase the interlayer distance within the layered SnS₂ structure. researchgate.net This expansion of the layers can facilitate easier intercalation and diffusion of ions, which is particularly beneficial for battery applications.
The introduction of transition metals like copper (Cu) has also been shown to enhance the performance of SnS₂-based electrodes. researchgate.net Metal doping can create defects and dislocations within the crystal lattice, which can act as active sites for electrochemical reactions and improve charge transport. While specific research on iron (Fe), vanadium (V), and aluminum (Al) doping in SnS₂ is less commonly detailed in broad literature, the general principles of metal doping suggest that they would similarly modify the electronic band structure and create charge-imbalanced sites, potentially improving catalytic or energy storage capabilities.
The primary effect of doping is the modulation of the electronic structure of SnS₂. Doping introduces new energy levels within the band gap or alters the position of the valence and conduction bands. For instance, nitrogen doping in a carbon matrix supporting SnS₂ can adjust the material's conductivity type and increase the density of free carriers. researchgate.net This leads to significantly improved electrical conductivity.
X-ray Photoelectron Spectroscopy (XPS) analyses have confirmed these electronic modifications, showing shifts in the binding energies of the constituent elements after doping, which indicates a redistribution of electron density. bohrium.com Non-metal doping can induce defects and create more active sites, which facilitates faster kinetics for both electrons and ions. utar.edu.my Similarly, metal doping can increase the interlayer distance and introduce structural defects, which in turn enhances the electrochemical performance by improving ion transport and providing more reaction sites. researchgate.net
Table 1: Effects of Doping on SnS₂ Properties
| Dopant Type | Dopant Example(s) | Key Effects | Research Finding Reference |
| Non-Metal | Carbon, Nitrogen | Improves electrical conductivity, provides structural stability, creates active sites, increases free carrier density. | samaterials.comrsc.orgutar.edu.myresearchgate.net |
| Metal | Lithium, Sodium, Copper | Increases interlayer spacing, creates lattice defects, enhances ion transport and electrochemical reaction sites. | researchgate.net |
Heterostructure Fabrication
Constructing heterostructures by combining SnS₂ with other semiconductor materials is a highly effective strategy to enhance its performance, particularly in photocatalysis. The interface formed between the two materials can promote efficient separation of photogenerated electron-hole pairs, a critical factor for high photocatalytic activity. researchgate.netacs.org
In a type-II heterojunction, the conduction band (CB) and valence band (VB) of one semiconductor are both higher (or lower) in energy than the corresponding bands of the other semiconductor. This staggered band alignment dictates the charge transfer pathway. When the heterostructure is illuminated, photogenerated electrons migrate to the semiconductor with the lower CB, while holes move to the semiconductor with the higher VB. rsc.org
The Z-scheme heterojunction is a more advanced configuration that mimics natural photosynthesis and overcomes the redox potential limitation of type-II heterojunctions. In a direct Z-scheme system, two semiconductors are in close contact. Upon illumination, the photogenerated electrons in the CB of the semiconductor with the less negative CB potential recombine with the holes in the VB of the semiconductor with the less positive VB potential at the interface. researchgate.netresearchgate.net
This recombination pathway allows the electrons with strong reduction ability (in the more negative CB) and the holes with strong oxidation ability (in the more positive VB) to be preserved and spatially separated. mdpi.com This mechanism not only promotes efficient charge separation but also maintains high redox potentials for photocatalytic reactions.
Several Z-scheme heterojunctions based on SnS₂ have been developed:
SnS₂/TiO₂: In this composite, SnS₂ nanoparticles are grown on TiO₂ nanosheets. The charge separation follows a Z-scheme mechanism, leading to enhanced photodegradation of organic pollutants compared to the individual components. researchgate.netnih.gov
SnS₂/Bi₂WO₆: This heterojunction shows significantly improved photocatalytic activity for CO₂ reduction into alcohol products. The Z-scheme transfer of electrons from the CB of Bi₂WO₆ to the VB of SnS₂ effectively separates the charge carriers while maintaining their strong redox capabilities. researchgate.netiaea.orgrsc.org
SnS₂/MoS₂: The construction of a Z-scheme heterojunction between SnS₂ and MoS₂ has been shown to achieve superior performance in the reduction of Cr(VI). researchgate.net
The formation of a Z-scheme heterojunction leads to a broadened light absorption range and provides more active sites, synergistically boosting the photocatalytic performance. fishersci.ie
Table 2: Performance of SnS₂-Based Z-Scheme Heterojunctions
| Heterostructure | Application | Key Performance Metric | Reference |
| SnS₂/Bi₂WO₆ | CO₂ Photoreduction | Yield of alcohol products was 3.3 times higher than that of pure SnS₂. | researchgate.net |
| SnS₂/TiO₂ | Photodegradation | Photocurrent density ~2.6 times higher than pure SnS₂. | worldscientific.com |
| SnS₂/MoS₂ | Cr(VI) Reduction | Degradation efficiency of 99.9%; rate constant 10 times that of pure SnS₂. | researchgate.net |
Van der Waals Heterostructures (e.g., SnS2/TiO2, SnS2/rGO, SnS2/BN, SnS2/β-As, SnS2/MoS2, SnS/SnS2)
The performance of tin sulfide (B99878) (SnS2) can be significantly enhanced by forming van der Waals (vdW) heterostructures, which involve stacking SnS2 with other two-dimensional (2D) materials. These structures are held together by weak vdW forces, allowing for the combination of distinct material properties without the constraints of lattice matching.
SnS2/TiO2: Heterostructures of SnS2 and titanium dioxide (TiO2) nanosheets have been fabricated to improve photocatalytic activity. In these composites, SnS2 nanoparticles can be found in contact with TiO2 nanosheets, particularly at the edges. fishersci.no This arrangement creates a large interfacial area, which is crucial for efficient charge separation. fishersci.no The formation of a direct Ti–S bond at the interface has been suggested, further facilitating the interaction between the two materials. fishersci.no
SnS2/rGO: Combining SnS2 with reduced graphene oxide (rGO) creates heterostructures with improved electrical conductivity and stability, particularly for applications like lithium-ion batteries. The SnS2 nanoplates and rGO nanosheets are intimately coupled through vdW interactions. atamankimya.comnih.gov This close contact provides efficient pathways for electron and ion transport and helps to accommodate the volume expansion of SnS2 during electrochemical cycling. atamankimya.comnih.gov
SnS2/BN: Theoretical studies based on density functional theory (DFT) have explored the properties of SnS2/boron nitride (BN) vdW heterostructures. These calculations predict a spatial separation of electron-hole pairs, with holes located in the SnS2 layer and electrons in the BN layer. atamankimya.comepa.gov This charge separation is a result of the interlayer coupling and can be tuned by applying an external electric field. atamankimya.comepa.gov The formation of a mixed-phase SnS/h-BN heterostructure has also been proposed to enhance chemical and thermal stability while preserving the optoelectronic properties of tin sulfide. nih.gov
SnS2/MoS2: Vertical heterostructures of SnS2 and molybdenum disulfide (MoS2) have been synthesized and studied for their electronic and optoelectronic properties. wikipedia.orgontosight.ai Interlayer charge separation is observed in these heterostructures. wikipedia.org The band alignment of the SnS2/MoS2 heterojunction can be tuned with an applied gate voltage, allowing for a transition between type I and type II heterojunctions, which can be utilized in devices like broadband photodetectors. ontosight.ainih.gov
SnS/SnS2: Heterostructures composed of different tin sulfide phases, such as SnS and SnS2, can be formed through processes like the partial thermal conversion of SnS2. This creates junctions between the n-type SnS2 and the p-type SnS. fishersci.co.uk Such heterostructures can also be synthesized to form core-shell nanoparticles, where a SnS core is encapsulated by a SnS2 shell, creating unique van der Waals interfaces. fishersci.co.uk
Role of Interfacial Interactions and Charge Separation
The performance of SnS2-based heterostructures is critically dependent on the interactions at the interface and the resulting charge separation dynamics.
In SnS2/TiO2 composites, the formation of a large interfacial heterojunction is key to efficient charge separation. fishersci.no A proposed Z-scheme mechanism at the SnS2/TiO2 interface allows for enhanced photocatalytic performance by effectively separating photo-excited electron-hole pairs. fishersci.no
For SnS2/rGO heterostructures, the close coupling via van der Waals interactions provides efficient paths for electron and ion transport. atamankimya.comnih.gov This intimate contact ensures high electrical conductivity throughout the composite material. atamankimya.comnih.gov
In SnS2/BN heterostructures, theoretical calculations show a clear spatial separation of charge carriers, with electrons and holes residing in different layers. atamankimya.comepa.gov This separation is driven by the interlayer electronic coupling and can be modulated by external electric fields, offering a way to tune the material's electronic properties. atamankimya.comepa.gov
The SnS2/β-As heterostructure is a prime example of a Z-scheme system, where the band alignment facilitates the separation of photogenerated electrons and holes, enhancing their lifetime and availability for photocatalytic reactions. fishersci.at Bader charge analysis indicates a transfer of electrons from the β-As layer to the SnS2 layer, creating a strong internal electric field across the interface that further promotes charge separation. cenmed.com
In SnS2/MoS2 heterostructures, the interlayer coupling leads to charge separation, which can be observed through techniques like photoluminescence spectroscopy. wikipedia.org The ability to switch the band alignment from type II to type I with a gate voltage provides a powerful tool to control the charge separation and transport properties, enabling applications in tunable optoelectronic devices. ontosight.ainih.gov
The interface in SnS/SnS2 heterostructures forms a p-n junction, which facilitates the separation of charge carriers. fishersci.co.uk In core-shell structures, the different facets of the interface (parallel and perpendicular) can lead to complex and potentially useful charge transport pathways. fishersci.co.uk
Defect Engineering for Property Modulation
Controlled Generation of Vacancy Defects (e.g., Sulfur Vacancies)
Defect engineering, particularly the controlled introduction of vacancy defects, is a powerful strategy to modulate the properties of SnS2. Sulfur vacancies (VS) are a common type of point defect in SnS2 that can be intentionally generated.
One method to introduce sulfur vacancies is through a simple aqueous washing process. Studies have shown that repeated washing of SnS2 nanosheets can increase the concentration of both sulfur and tin vacancies. 36.112.18 Another approach involves doping SnS2 with other elements, such as aluminum, in a process that also creates sulfur vacancies. fishersci.ca The formation of sulfur vacancies can also be influenced by the synthesis conditions and post-synthesis treatments. The presence of these vacancies creates undercoordinated Sn atoms in the crystal lattice. 36.112.18
Tailoring Electronic Properties through Defect Density
The density of vacancy defects, such as sulfur vacancies, has a significant impact on the electronic properties of SnS2. An increased density of sulfur vacancies can enhance the electrocatalytic and photoelectrochemical activity of SnS2 nanosheets for applications like the hydrogen evolution reaction (HER). 36.112.18 The undercoordinated Sn atoms near the sulfur vacancies act as active sites for hydrogen adsorption. 36.112.18
Surface Functionalization and Hybridization
Surface Modification with Organic Molecules or Polymers
The surface of SnS2 can be modified with organic molecules or polymers to enhance its properties and performance in various applications. This surface functionalization can improve biocompatibility, stability, and sensing capabilities.
Organic Molecules: L-cysteine has been used to functionalize SnS2 nanostructures. nih.gov The covalent bonding of L-cysteine to the SnS2 surface can improve its structural properties and biocompatibility, making it an effective substrate for the detection of biological entities like Escherichia coli. nih.gov Another example is the post-functionalization of a Pt@SnS2/MXene heterostructure with trimethoxypropylsilane (TES). wikipedia.org The TES forms a self-assembled monolayer on the surface, which improves moisture resistance and sensitivity for gas sensing applications. wikipedia.org Gold nanoparticles can also be used to functionalize the surface of SnS2 nanosheets, which has been shown to enhance the material's performance in NO2 sensing by promoting the adsorption and desorption of gas molecules. herts.ac.uk
Polymers: Polyvinylpyrrolidone (PVP) has been employed during the synthesis of SnS2 nanosheets. wikipedia.org The large PVP molecules adsorb onto the (001) facets of SnS2, which inhibits crystal growth in that direction and prevents the agglomeration of the nanosheets. wikipedia.org This results in monodisperse nanosheets with high surface area, which is beneficial for applications like photocatalysis. wikipedia.org In another study, SnS2 nanostructures were synthesized with and without the presence of polyethylene (B3416737) glycol (PEG). The study highlighted that having clean, unhindered surfaces, free from organic surfactant molecules, can lead to enhanced catalytic activity due to improved electron mobility. fishersci.ca
Hybridization with Carbon Materials (e.g., Graphene, Reduced Graphene Oxide, Carbon Nanotubes)
The integration of tin sulfide (SnS₂) with various carbon nanomaterials represents a significant strategy for enhancing its performance, particularly in energy storage and photocatalysis. mdpi.com These hybrid materials leverage the synergistic effects between the properties of SnS₂ and the unique characteristics of carbon allotropes like graphene, reduced graphene oxide (rGO), and carbon nanotubes (CNTs). mdpi.commdpi.com The primary challenges with pure SnS₂, such as poor intrinsic electrical conductivity and significant volume expansion during electrochemical cycling, can be effectively mitigated through this hybridization. mdpi.commdpi.com
Carbon materials serve multiple crucial functions in these composites. Firstly, they create a highly conductive network that facilitates efficient electron transport and collection, which is vital for improving reaction kinetics in batteries and supercapacitors. mdpi.comucsd.edu Secondly, the carbon matrix acts as a structural buffer. mdpi.com For instance, the flexible and robust nature of graphene sheets or CNT networks can accommodate the large volume changes that SnS₂ undergoes during ion insertion and extraction processes, thereby enhancing the structural integrity and cycling stability of the electrode. mdpi.comucsd.edu This prevents the pulverization of the active material and maintains good electrical contact over numerous cycles. mdpi.com
Furthermore, the hybridization prevents the restacking of both SnS₂ nanosheets and the carbon material itself. mdpi.comacs.org By inserting SnS₂ nanoparticles or nanosheets between graphene or rGO layers, the inherent tendency of these 2D materials to agglomerate through van der Waals forces is suppressed. acs.org This preserves the high specific surface area of both components, maximizing the number of active sites available for electrochemical reactions and enhancing electrolyte-electrode interaction. acs.orgresearchgate.net
Various synthesis methods, including hydrothermal, solvothermal, and chemical vapor deposition, have been employed to create diverse SnS₂/carbon nanostructures. mdpi.commdpi.com These range from SnS₂ nanoparticles decorating CNTs to layered composites of SnS₂ nanosheets and rGO. mdpi.comresearchgate.net For example, a composite of SnS₂ nanosheets grown on multiwalled carbon nanotubes (MWCNTs) exhibited a high reversible capacity of 510 mAh/g after 50 cycles at a current density of 100 mA/g. researchgate.net Similarly, SnS₂-rGO nanocomposites have demonstrated superior performance as anode materials in sodium-ion batteries, delivering high specific capacity and excellent rate capability. ucsd.edu In one study, an SnS₂-rGO anode retained a discharge capacity of ~544 mAh g⁻¹ even after the current density was increased 20-fold to 2.0 A g⁻¹. ucsd.edu
Below is a table summarizing the performance of various SnS₂/Carbon hybrid materials in electrochemical applications.
| Hybrid Material | Application | Key Performance Metric | Source |
| SnS₂/CNT | Lithium-ion Battery Anode | 510 mAh/g reversible capacity after 50 cycles | researchgate.net |
| SnS₂-rGO | Sodium-ion Battery Anode | ~671 mAh g⁻¹ capacity at 0.1 A g⁻¹ | ucsd.edu |
| SnS₂/rGO | Supercapacitor | 500 F/g specific capacitance | researchgate.netdgist.ac.kr |
| CPN-coated SnS₂ | Lithium-ion Battery Anode | 699.2 mAh/g reversible capacity after 100 cycles | mdpi.com |
| SnS₂@RGO | Dye-Sensitized Solar Cell (CE) | 7.12% Power Conversion Efficiency | nih.govacs.org |
Table 1: Performance of select SnS₂/Carbon hybrid materials.
Quantum Confinement Effects in Nanostructured SnS₂
When the dimensions of tin sulfide are reduced to the nanoscale, typically below the material's exciton (B1674681) Bohr radius, quantum confinement effects become prominent. mdpi.comi-proclaim.my This phenomenon arises when the particle size is too small to be comparable to the wavelength of the electron, confining the motion of electrons and holes within the physical boundaries of the nanocrystal. i-proclaim.my This confinement leads to the quantization of energy levels; instead of continuous energy bands as seen in bulk materials, the energy levels become discrete. i-proclaim.my
A primary consequence of quantum confinement in nanostructured SnS₂ is a size-dependent adjustment of its electronic and optical properties, most notably the band gap. i-proclaim.my As the particle size decreases, the degree of confinement increases, causing the energy levels to become more discrete and widening the energy gap between the valence and conduction bands. i-proclaim.my This results in a "blue shift" of the optical absorption edge to higher energies (shorter wavelengths). i-proclaim.my
For instance, studies on tin sulfide (SnS) nanocrystals, a closely related material, have shown that the band gap can be tuned significantly by controlling the particle size. Bulk SnS has a band gap of around 1.20 to 1.37 eV. mdpi.com However, in nanocrystalline form, this can increase to 1.60 eV or even as high as 1.97 eV as the particle size decreases. mdpi.comtandfonline.com Similarly, SnS₂ quantum dots (QDs) exhibit a band gap that increases with decreasing particle size, enhancing their extinction coefficient. researchgate.net This tunability is highly advantageous for applications in optoelectronics and photocatalysis, as it allows the material's light absorption characteristics to be tailored to specific regions of the electromagnetic spectrum, such as the visible light range for solar energy applications. tandfonline.comresearchgate.net
The quantum confinement effect not only alters the band gap but can also influence charge carrier dynamics. The increased surface-to-volume ratio in nanoparticles enhances the creation of electron-hole pairs at the surface, which can improve photocatalytic activity. researchgate.net Theoretical calculations, such as those using the Hartree-Fock approximation, have been used to confirm the experimentally observed blue shift in the band gap of SnS nanocrystals, validating the impact of quantum confinement. i-proclaim.my
| Material System | Particle/Crystallite Size | Observed Band Gap (eV) | Observation |
| Bulk SnS | N/A | 1.20 - 1.37 | Reference bulk value |
| SnS Nanocrystal | ~14 nm (onset of confinement) | 1.60 | Band gap increase from bulk |
| SnS Nanostructures | 28 - 50 nm | 1.85 - 1.87 (Direct) | Size-dependent band gap |
| SnS Nanostructures | 3.08 - 3.30 nm | 1.29 - 1.41 (Indirect) | Variation with sulfur concentration |
Table 2: Examples of Band Gap Variation due to Quantum Confinement and Nanosizing in Tin Sulfide. mdpi.comtandfonline.com
Reactive Facet Engineering and Crystal Plane Control
Crystal facet engineering is an advanced strategy to optimize the performance of SnS₂ by controlling the selective exposure of its crystallographic planes. rsc.org Different crystal facets possess distinct atomic arrangements, surface energies, and electronic structures, which in turn dictate their surface reactivity, adsorption capabilities, and charge separation efficiency. rsc.orgmdpi.com In the hexagonal crystal structure of SnS₂, facets such as {001}, {100}, and {101} are of particular interest. acs.orgrsc.org
The synthesis conditions, especially the hydrothermal or solvothermal temperature, play a critical role in modulating the growth and exposure of specific facets. mdpi.com By adjusting parameters like temperature, precursor concentration, and surfactants, it is possible to tailor the morphology of SnS₂ from nanosheets to flower-like structures, with preferential exposure of certain planes. rsc.org For example, research has shown that hydrothermal temperature can modulate the van der Waals forces between crystal planes, enabling the selective exposure of (001) and (011) facets in the related tin selenide (B1212193) (SnSe₂) material. mdpi.com
The orientation of these facets significantly impacts photocatalytic performance. For instance, studies have indicated that the (101) facet of SnS₂ may be more favorable for hydrogen production because its conduction band level is higher than the reduction potential of H⁺/H₂, whereas the (100) facet has a lower reduction potential. rsc.org This highlights that by engineering the crystal to expose more of the (101) facet, the photocatalytic activity can be substantially enhanced. rsc.org The strategic exposure of highly reactive facets provides more active sites for catalysis and can create efficient pathways for the separation of photogenerated electron-hole pairs, thereby suppressing their recombination, which is a major limiting factor in photocatalysis. rsc.orgrsc.org
Techniques to achieve this control include not only adjusting hydrothermal conditions but also using capping agents or surface passivation. A study on SnS demonstrated that supplying a small excess of sulfur during chemical vapor transport can passivate the top facet of the growing flakes. acs.org This transient passivation reduces the reactivity of the top surface, limits vertical growth, and promotes lateral expansion, resulting in the formation of larger and thinner flakes with controlled facet exposure. acs.org By engineering the crystal planes, it is possible to design highly efficient, metal-free photocatalysts with optimized light absorption and carrier separation, providing a novel approach for enhancing the material's intrinsic properties. rsc.org
Challenges and Future Research Directions in Tin Sulfide Sns2 Research
Addressing Fundamental Limitations
Overcoming the intrinsic drawbacks of SnS2 is a primary focus of current research. These limitations include issues with charge carrier dynamics, conductivity, structural stability, and chemical resilience under operational conditions.
For energy storage applications, particularly as an anode material in lithium-ion (LIBs) and sodium-ion batteries (SIBs), the low intrinsic electrical conductivity of SnS2 presents a major challenge. nih.govacs.org SnS2 has a wide band gap (ranging from 1.82 to 2.41 eV), which essentially makes it act as an insulator within the battery, impeding efficient charge transport. rsc.orgacs.org This poor conductivity leads to high polarization and sluggish reaction kinetics, which negatively impacts capacity retention and rate capability. rsc.orgacs.org The conductivity of pure SnS2 has been reported in the low range of 3.9 × 10⁻⁷ to 0.9 Ω⁻¹ cm⁻¹. rsc.org This fundamental limitation is a significant barrier to its widespread use in high-performance batteries. acs.org
The practical application of SnS2 as a battery anode is further complicated by its poor cycling stability. doaj.orgresearchgate.net This instability is primarily caused by the large volume expansion and contraction that occurs during the repeated intercalation and deintercalation of lithium or sodium ions. rsc.orgnih.gov For SIBs, the volume expansion can be as high as ~324%. rsc.org This significant volume change leads to particle cracking, exfoliation, and the pulverization of the electrode material. doaj.orgresearchgate.net Consequently, electrical contact is lost within the electrode, and the solid electrolyte interphase (SEI) layer becomes unstable, resulting in rapid capacity fading over a short number of cycles. doaj.orgmdpi.com During the initial cycle, SnS2 converts into tin (Sn) and lithium sulfide (B99878) (Li2S), a process that can cause an irreversible expansion of up to 60%. doaj.orgresearchgate.net
In photocatalytic applications, particularly in aqueous environments, SnS2 is prone to photocorrosion. kuleuven.benih.gov This phenomenon involves the material being degraded or decomposed by the photogenerated charge carriers, especially the holes in the valence band. This instability limits the long-term operational viability of SnS2-based photoelectrochemical cells for processes like water splitting. uzh.chsemanticscholar.org While the semiconductor has shown stability in specific redox couples, its general susceptibility to photocorrosion remains a significant challenge that needs to be addressed to ensure the durability required for practical applications. uzh.chresearchgate.net
Strategies for Enhanced Performance and Scalability
To overcome the aforementioned limitations, researchers are actively developing various strategies to modify and enhance the properties of SnS2. These approaches focus on rational material design tailored to the demands of specific applications.
A key strategy for improving SnS2 performance involves the optimization of its material design, which includes forming composites, nanostructuring, and creating heterostructures.
Nanostructure Design: Engineering the morphology of SnS2 at the nanoscale is another effective approach. Fabricating nanostructures such as nanosheets, nanoflowers, or quantum dots can increase the surface area available for reactions and shorten the diffusion paths for both ions and electrons. rsc.orgresearchgate.net This is beneficial for both photocatalytic and energy storage applications. researchgate.net
Heterostructure and Heterojunction Formation: Creating heterostructures by combining SnS2 with other semiconductors or metals is a powerful method to enhance performance. In photocatalysis, forming a heterojunction with materials like Tin(IV) oxide (SnO2) or Cadmium sulfide (CdS) can create a built-in electric field that promotes the separation of electron-hole pairs and reduces recombination. kuleuven.benih.gov In batteries, heterostructures such as SnS2/Iron(II) sulfide (FeS2) can improve charge transfer and provide sufficient space to buffer volume expansion, leading to better structural stability and electrochemical performance. acs.org
The table below summarizes some research findings on the performance enhancement of SnS2 through various optimization strategies.
| Strategy | Application | Material System | Key Improvement | Reversible Capacity | Cycling Performance | Citation(s) |
| Carbon Composite | Lithium-Ion Battery | SnS2-Graphene (SnS2-G) | Enhanced conductivity and structural stability | 826 mAh/g | Stable over 200 cycles at 500 mA/g | mdpi.com |
| Carbon Composite | Lithium-Ion Battery | SnS2/S-doped reduced Graphene Oxide (SnS2/S-rGO) | Improved rate capability and cycling stability | 1171 mAh/g (initial) | ~532 mAh/g after 600 cycles at 5.0 A/g | researchgate.net |
| Heterostructure | Sodium-Ion Battery | SnS2/FeS2/rGO | Improved charge transfer and structural stability | 768.3 mAh/g | 541.2 mAh/g at 1 A/g | acs.org |
| Aqueous Binder | Lithium-Ion Battery | SnS2 with Na-CMC/SBR binder | Enhanced cycling stability | - | 80% capacity retention after 180+ cycles | doaj.orgresearchgate.net |
| Heterojunction | Photocatalysis (H2 Evolution) | SnS2 Quantum Dots/MoS2 Nanosheets | Improved electron-hole separation | - | 1.92-fold H2 evolution enhancement vs. MoS2 | sciepublish.com |
Development of Advanced Synthesis Techniques for Large-Scale Production
The widespread application of tin sulfide (SnS2) in various technologies is currently hampered by challenges in synthesizing high-quality, large-area materials in a cost-effective and scalable manner. smolecule.comresearching.cn While laboratory-scale synthesis methods have demonstrated the potential of SnS2, their transition to industrial-scale production faces several hurdles. Controlling the morphology, phase, and thickness of SnS2 during synthesis remains a significant challenge, directly impacting the material's properties and device performance. smolecule.com
Current research is focused on developing advanced synthesis techniques to overcome these limitations. Methods like hydrothermal and solvothermal synthesis are being explored for their potential for large-scale production. nih.govnanobioletters.comresearchgate.net For instance, a controllable solution-phase hydrothermal method has been successfully used to synthesize SnS2 nanobelts on a large scale. researchgate.net However, these methods often require high-boiling-point solvents or toxic materials, raising environmental concerns and limiting their industrial applicability. nih.gov
Chemical vapor deposition (CVD) has shown promise in producing high-quality, single-phased SnS2 nanosheets with high crystallinity. mdpi.comacs.orgarxiv.org However, CVD methods are often associated with high costs, difficulty in control, and low output, making them less suitable for large-scale production. researching.cn To address this, researchers are investigating ways to optimize CVD processes, such as by carefully controlling precursor concentrations and synthesis temperatures to achieve phase-controlled growth of large-area SnS2 flakes. acs.orgarxiv.orgresearchgate.net
A promising avenue for scalable synthesis is the development of facile, environmentally friendly, and inexpensive chemical solution-phase approaches. researching.cn One such method involves a one-pot synthesis using readily available and less hazardous precursors. researching.cn Another innovative approach is sonochemical synthesis, which offers the potential for effective, large-scale production of SnS2 particles under mild and environmentally friendly conditions. nih.gov
The table below summarizes various synthesis techniques being developed for large-scale SnS2 production, highlighting their respective advantages and challenges.
| Synthesis Technique | Advantages | Challenges | Key Research Findings |
| Hydrothermal/Solvothermal | Scalable, cost-effective. nanobioletters.comresearchgate.net | Use of high-boiling or toxic solvents. nih.gov | Successful synthesis of large-scale SnS2 nanobelts. researchgate.net |
| Chemical Vapor Deposition (CVD) | High-quality, crystalline material. mdpi.comacs.org | High cost, low throughput, difficult to control. researching.cn | Phase-controlled growth by tuning temperature and precursor concentration. acs.orgarxiv.orgresearchgate.net |
| Facile Chemical Solution | Inexpensive, environmentally friendly. researching.cn | Control over morphology and thickness can be difficult. | One-pot synthesis of uniform SnS2 nanoplates demonstrated. researching.cn |
| Sonochemical Synthesis | Mild conditions, environmentally friendly, potential for large-scale production. nih.gov | Control over particle size and morphology requires optimization. nih.gov | Effective for producing nano- and micro-powders. nih.gov |
Future research will likely focus on hybrid approaches that combine the advantages of different techniques. For example, combining a solution-based method for precursor deposition with a subsequent thermal treatment could offer a balance between scalability and material quality. Ultimately, the goal is to develop a synthesis method that is not only scalable and cost-effective but also provides precise control over the material's properties to meet the demands of specific applications.
Integration of SnS2 with Other Functional Materials
A key strategy to unlock the full potential of tin sulfide (SnS2) and overcome some of its intrinsic limitations, such as low electrical conductivity and a tendency for volume expansion during electrochemical cycling, is its integration with other functional materials. mdpi.com This approach aims to create composite materials and heterostructures with synergistic properties that surpass those of the individual components.
Carbon-based materials, such as graphene, carbon nanotubes (CNTs), and porous carbon, are excellent candidates for integration with SnS2. mdpi.commdpi.com These materials offer high electrical conductivity, large surface area, and mechanical stability. mdpi.com The combination of SnS2 with carbon can enhance electron transmission efficiency and help mitigate the volume expansion issues encountered in battery applications. mdpi.comresearchgate.net For instance, SnS2/graphene heterojunctions have been fabricated on flexible substrates for broadband photodetectors, demonstrating the potential of these composites in next-generation electronics. rsc.org Theoretical studies also suggest that creating heterostructures of SnS2 with graphene can promote the separation of photogenerated carriers, thereby improving photocatalytic efficiency. rsc.org
Beyond carbon, SnS2 is being integrated with a variety of other functional materials to create novel heterostructures for advanced applications. These include:
Other 2D Materials: Forming heterojunctions with other transition metal dichalcogenides (TMDCs) like MoS2, WS2, and WSe2 can lead to unique electronic and optoelectronic properties. nih.gov For example, SnS2/WS2-WSe2 bilayer P-N hybridized heterojunctions have been synthesized for multifunctional optoelectronic devices. nih.gov
Semiconductors: Integration with traditional semiconductors like silicon nanowires (SiNWs) and gallium nitride (GaN) is being explored for high-performance photodetectors. aip.orgrsc.org A synergistic heterojunction of SnS2/SnSSe nanosheets on GaN has shown promise for advanced self-powered photodetectors. rsc.org
Perovskites: Heterostructures of SnS2 nanosheets with perovskites have been reported for ultrafast and stable planar photodetectors. aip.org
Polymers: The creation of van der Waals heterostructures with organic materials like polyphenylene is being investigated through theoretical studies to engineer the band structure for multifunctional device applications. rsc.org
The table below provides examples of SnS2 integrated with other functional materials and their potential applications.
| Integrated Material | Composite/Heterostructure | Potential Applications | Key Research Findings |
| Graphene | SnS2/graphene heterojunction | Photodetectors, Photocatalysis, Batteries | Enhanced charge transport and photocatalytic efficiency. rsc.orgrsc.org |
| Carbon Nanotubes (CNTs) | SnS2/CNT composites | Energy Storage | Improved conductivity and mitigation of volume expansion. mdpi.com |
| Gallium Nitride (GaN) | GaN/SnS2/SnSSe heterojunction | Self-powered Photodetectors | Synergistic effect enhances light absorption and charge separation. rsc.org |
| Perovskite | SnS2/perovskite heterostructure | Photodetectors | High photoresponsivity and external quantum efficiency. aip.org |
| Tungsten Diselenide (WSe2) | SnS2/WSe2 heterojunction | Optoelectronics | Integration of type-III band alignment in a single nanosheet. nih.gov |
Future research in this area will focus on the precise control of the interface between SnS2 and the integrated material, as this is crucial for efficient charge transfer and the emergence of novel properties. The development of scalable and reproducible methods for fabricating these complex heterostructures will be critical for their practical implementation in devices.
Advancements in In Situ Characterization and Operando Studies
To truly understand and optimize the performance of tin sulfide (SnS2) in various applications, it is crucial to observe its behavior under real operating conditions. Advancements in in situ and operando characterization techniques are providing unprecedented insights into the dynamic processes that occur within SnS2-based devices. These techniques allow researchers to monitor structural, chemical, and electronic changes as they happen, rather than relying on ex situ analysis of devices before and after operation.
In situ transmission electron microscopy (TEM) has been a powerful tool for visualizing the morphological and structural transformations of SnS2 during electrochemical processes, such as lithiation and sodiation in batteries. researchgate.netacs.org These studies have revealed complex, multi-step reaction mechanisms, including intercalation, conversion, and alloying reactions. researchgate.net For example, in situ electron microscopy has shown that the lithiation of SnS2 involves four distinct stages: Li-ion intercalation, disordering, conversion, and alloying. researchgate.net
Operando spectroscopy techniques, which are performed while a device is functioning, are also providing valuable information. Operando Raman spectroelectrochemistry, for instance, has been used to study the vibrational modes of SnS2 during charging and discharging in alkali metal ion batteries. nih.govfrontiersin.org These studies have revealed details about the intercalation of ions and the formation of intermediate phases, including the potential existence of an unusual tin (III) state. nih.gov Other operando techniques, such as X-ray diffraction (XRD), X-ray absorption spectroscopy (XAS), and attenuated total reflection surface-enhanced infrared absorption spectroscopy (ATR-SEIRAS), are also being employed to track the evolution of SnS2-based systems in real-time. researchgate.netacs.org
The table below highlights some of the key in situ and operando techniques used to study SnS2 and the insights they provide.
| Technique | Information Obtained | Key Findings |
| In Situ Transmission Electron Microscopy (TEM) | Morphological and structural changes during electrochemical reactions. researchgate.netacs.org | Revealed multi-step lithiation process (intercalation, disordering, conversion, alloying). researchgate.net |
| Operando Raman Spectroscopy | Vibrational mode changes, phase transformations, ion intercalation. nih.govfrontiersin.org | Detected distortion of the A1g Raman mode during sodiation and potassiation. nih.govfrontiersin.org |
| Operando X-ray Diffraction (XRD) | Crystal structure evolution during device operation. researchgate.net | Tracks nuanced changes in structure as a function of electrochemical performance. researchgate.net |
| Operando X-ray Absorption Spectroscopy (XAS) | Changes in local atomic structure and oxidation state. researchgate.net | Assesses the simultaneous chemical and physical evolution of sulfide-based systems. researchgate.net |
| Operando ATR-SEIRAS | Identification of intermediate species at the electrode-electrolyte interface. acs.org | Indicated that anchored single Cu atoms in Cu1/SnS2 can accelerate the reduction of SnS. acs.org |
Future advancements in this field will likely involve the combination of multiple in situ and operando techniques to obtain a more complete picture of the complex processes occurring in SnS2-based devices. Furthermore, improving the temporal and spatial resolution of these techniques will enable an even more detailed understanding of the fundamental mechanisms at play, paving the way for the rational design of more efficient and stable SnS2-based technologies.
Deeper Theoretical Understanding of Complex Mechanisms
Complementing experimental investigations, theoretical modeling and first-principles calculations are playing an increasingly vital role in unraveling the complex mechanisms that govern the properties and performance of tin sulfide (SnS2). These computational approaches provide a deeper understanding at the atomic and electronic levels, which is often difficult to achieve through experimental methods alone.
Density functional theory (DFT) is a powerful tool used to investigate the electronic band structure, charge transfer, diffusion energetics, and reaction pathways in SnS2 and its heterostructures. acs.orgfigshare.com For example, DFT calculations have been employed to elucidate the potassiation mechanism in SnS2 for potassium-ion batteries, predicting the reaction pathways and phase transformations during the insertion and extraction of potassium ions. acs.orgfigshare.com These studies have provided insights into the reversible intercalation process and the formation of intermediate phases, which are crucial for understanding the battery's performance. acs.orgfigshare.com
Theoretical modeling is also instrumental in understanding the gas sensing mechanisms of SnS2-based sensors. By simulating the adsorption of gas molecules on the SnS2 surface, researchers can analyze the interactions, changes in the energy gap, and charge transfer that occur. mdpi.com This helps to explain the sensor's response to different gases and can guide the design of sensors with improved selectivity and sensitivity. mdpi.com
Furthermore, first-principles calculations are used to explore the effects of defects, doping, and strain on the properties of SnS2. researchgate.netrsc.org For instance, theoretical studies have shown that introducing vacancies or doping with transition metal atoms can modulate the physicochemical properties of SnS2 monolayers and their heterojunctions with graphene, potentially enhancing their performance in optoelectronic devices. rsc.org The ability to theoretically predict the impact of such modifications provides a powerful tool for designing new SnS2-based materials with tailored functionalities.
The table below summarizes key areas where theoretical modeling is advancing the understanding of SnS2.
| Area of Investigation | Theoretical Approach | Key Insights |
| Electrochemical Energy Storage | Density Functional Theory (DFT) | Elucidation of ion intercalation mechanisms and phase transformations in batteries. acs.orgfigshare.com |
| Gas Sensing | First-Principles Calculations | Understanding of gas adsorption mechanisms and charge transfer processes. mdpi.com |
| Optoelectronics | First-Principles Calculations | Prediction of band structure engineering through defects, doping, and heterostructuring. rsc.orgrsc.org |
| Photocatalysis | Theoretical Calculations | Analysis of charge separation and transfer in SnS2-based heterojunctions. rsc.org |
Future research in this domain will likely focus on developing more accurate and efficient computational models to simulate increasingly complex systems and phenomena. This includes modeling the dynamics of interfaces in heterostructures, the influence of solvent effects in electrochemical systems, and the real-time evolution of materials under operating conditions. A stronger synergy between theoretical predictions and experimental validation will be essential for accelerating the discovery and design of novel SnS2-based materials and devices.
Exploration of Novel Applications and Multi-functional Devices
The unique properties of tin sulfide (SnS2), including its tunable bandgap, layered structure, and environmental friendliness, are paving the way for its exploration in a range of novel applications and multi-functional devices beyond its more established uses. smolecule.comresearchgate.net Researchers are actively investigating the potential of SnS2 in next-generation electronics, optoelectronics, and energy technologies.
One exciting area of research is the development of multi-functional devices that integrate several functionalities into a single platform. For example, SnS2-based heterostructures are being designed for applications that combine sensing, energy harvesting, and electronic switching. The creation of P-N hybridized heterojunctions, such as SnS2/WS2-WSe2, demonstrates the potential for fabricating complex optoelectronic systems with both photovoltaic and photodetection capabilities. nih.gov
The exploration of SnS2 in novel device architectures is also a key research direction. This includes the development of flexible and transparent electronics, where SnS2's layered nature allows for its integration onto unconventional substrates like paper. rsc.org The fabrication of a large-area SnS2/graphene heterojunction on a biodegradable cellulose (B213188) paper substrate for a flexible broadband photodetector highlights this potential. rsc.org
Furthermore, the unique electronic and optical properties of SnS2 are being harnessed for emerging applications such as:
Neuromorphic Computing: The ability to modulate the conductivity of SnS2 could be exploited for creating artificial synapses and other components for brain-inspired computing.
Spintronics: Theoretical studies suggest that introducing magnetism into SnS2 through doping could lead to its application in spin-based electronic devices. rsc.org
Advanced Sensors: Beyond gas sensing, the high surface-to-volume ratio of SnS2 nanosheets makes them promising candidates for highly sensitive biosensors and chemical sensors.
The table below provides a glimpse into some of the novel applications and multi-functional devices being explored for SnS2.
| Novel Application / Device | Key SnS2 Property Utilized | Research Focus |
| Multi-functional Optoelectronics | Tunable bandgap, heterostructure formation | Integration of photovoltaic and photodetection functionalities in a single device. nih.gov |
| Flexible Electronics | Layered structure, mechanical flexibility | Fabrication of photodetectors and other devices on flexible and biodegradable substrates. rsc.org |
| Spin Optoelectronics | Potential for induced magnetism through doping | Theoretical design and experimental realization of SnS2-based spin devices. rsc.org |
| Advanced Catalysis | High surface area, active edge sites | Development of efficient catalysts for CO2 reduction and other chemical transformations. acs.org |
| Self-powered Photodetectors | Photovoltaic effect in heterojunctions | Creating devices that can detect light without an external power source. nih.govrsc.org |
The future of SnS2 research in this area is bright, with many unexplored avenues. A key challenge will be to move from proof-of-concept demonstrations to the fabrication of practical and reliable devices. This will require further advancements in material synthesis, device fabrication, and the fundamental understanding of the material's properties at the nanoscale. The continued exploration of SnS2 in these novel applications holds the promise of significant technological breakthroughs in the years to come.
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for producing high-purity SnS₂ crystals, and how can impurities be minimized?
- Methodological Answer : SnS₂ synthesis typically involves vacuum smelting of stoichiometric tin and sulfur (1:2 molar ratio) under high-temperature and high-pressure conditions, followed by zone melting to enhance crystallinity . To minimize impurities, ensure raw materials (e.g., 5N purity tin and sulfur) are pre-treated to remove oxides. Inert atmospheres (e.g., argon) during synthesis can prevent oxidation. Post-synthesis, X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) should confirm phase purity and stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing SnS₂’s structural and electronic properties?
- Methodological Answer :
- XRD : Determines crystallographic phase and lattice parameters (e.g., hexagonal SnS₂ with a = 3.65 Å, c = 5.89 Å) .
- Raman Spectroscopy : Identifies vibrational modes (e.g., A₁g and Eᵍ peaks at ~315 cm⁻¹ and ~205 cm⁻¹) to assess crystallinity and layer stacking .
- UV-Vis-NIR Spectroscopy : Measures optical bandgap (~2.2–2.6 eV) via Tauc plot analysis .
- XPS : Confirms chemical states of Sn⁴⁺ and S²⁻ and detects surface contaminants .
Q. How can researchers ensure sample stability during SnS₂ storage and handling?
- Methodological Answer : SnS₂ is sensitive to oxidation and moisture. Store samples in vacuum-sealed containers or inert environments (e.g., nitrogen gloveboxes). For aqueous studies, apply sulfide preservation protocols: field flocculation with aluminum hydroxide to remove particulates, immediate fixation with zinc acetate to stabilize dissolved sulfide, and refrigeration at 4°C to inhibit degradation .
Advanced Research Questions
Q. How can contradictions between SnS₂’s observed bond angles (e.g., ~88°–96°) and valence bond (VB) or molecular orbital (MO) theories be resolved?
- Methodological Answer : The distorted trigonal pyramidal geometry of SnS₂ arises from a combination of covalent bonding and lone-pair effects. Advanced computational models (e.g., density functional theory with van der Waals corrections) can reconcile discrepancies by accounting for relativistic effects in tin and sulfur’s 3p orbitals. Hybrid functionals (e.g., HSE06) improve predictions of electronic structure and bond angles . Experimental validation via high-resolution transmission electron microscopy (HRTEM) can directly image bond distortions .
Q. What experimental strategies mitigate sulfide degradation during SnS₂ electrochemical studies?
- Methodological Answer :
- Sample Preparation : Use dissolved sulfide measurements (via field flocculation) rather than total sulfide to avoid particulate interference .
- Electrolyte Design : Buffer solutions (pH > 9) minimize H₂S volatilization. Add chelating agents (e.g., EDTA) to sequester metal ions that catalyze sulfide oxidation .
- In Situ Monitoring : Employ real-time gas chromatography (GC) or ion-selective electrodes to track H₂S release during electrochemical cycling .
Q. How does the interlayer van der Waals interaction in SnS₂ influence its photocatalytic performance?
- Methodological Answer : Layer-dependent properties can be probed via:
- Exfoliation Techniques : Mechanical cleavage or liquid-phase exfoliation to produce ultrathin SnS₂ nanosheets. Atomic force microscopy (AFM) confirms thickness (e.g., <10 nm) .
- Photocatalytic Testing : Compare H₂ evolution rates under UV-Vis light using Pt-loaded SnS₂ of varying layer thicknesses. Electrochemical impedance spectroscopy (EIS) correlates charge-transfer resistance with layer number .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported bandgap values (2.2–2.6 eV) for SnS₂?
- Methodological Answer : Bandgap variations stem from defects, doping, or thickness differences. Standardize characterization by:
- Sample Uniformity : Use atomic layer deposition (ALD) for controlled thickness.
- Cross-Validation : Combine UV-Vis, photoluminescence (PL), and Kelvin probe force microscopy (KPFM) to measure optical and electronic bandgaps .
- Defect Analysis : Employ positron annihilation spectroscopy to quantify vacancy concentrations .
Q. What computational frameworks best predict SnS₂’s electronic structure for optoelectronic applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
